Technical Documentation Center

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
  • CAS: 214273-18-4

Core Science & Biosynthesis

Foundational

physicochemical properties of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

An In-depth Technical Guide to the Physicochemical Properties of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine For Researchers, Scientists, and Drug Development Professionals Abstract (S)-N,N-Dimethyl-1-(morpholin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a chiral morpholine derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a detailed examination of the key physicochemical parameters of this compound, including its structure, pKa, lipophilicity (logP), and aqueous solubility. Furthermore, this guide presents field-proven, step-by-step experimental protocols for the accurate determination of these properties, designed to ensure scientific integrity and reproducibility. Visual workflows and in-depth discussions on the causal relationships between experimental choices and data quality are included to empower researchers in their own characterization endeavors.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including ionization state (pKa), lipophilicity (logP), and aqueous solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] A delicate balance of these properties is essential for a compound to effectively reach its biological target, exert its therapeutic effect, and be safely eliminated from the body.[3][4] For instance, a compound that is too lipophilic may exhibit poor solubility and be prone to non-specific binding, while a highly polar molecule may struggle to cross cellular membranes. Therefore, the early and accurate characterization of a compound's physicochemical profile is a cornerstone of modern drug discovery, enabling informed decision-making and reducing the likelihood of late-stage failures.[5] This guide focuses on (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, providing a framework for its comprehensive physicochemical evaluation.

Compound Profile: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

A clear identification of the molecule is the first step in any rigorous scientific investigation.

PropertyValueSource
IUPAC Name (2S)-N,N-dimethyl-1-morpholin-2-ylmethanamineN/A
CAS Number 214273-18-4[6]
Molecular Formula C₇H₁₆N₂O[7]
Molecular Weight 144.22 g/mol [7]
Chemical Structure (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine structureN/A
Canonical SMILES CN(C)C[C@@H]1CNCCO1[6]

Note: The dihydrochloride salt of this compound is also commercially available (CAS: 1956435-56-5).[8]

Ionization Constant (pKa): A Key Determinant of In Vivo Behavior

The pKa of a molecule dictates its charge state at a given pH. For (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, the presence of two basic nitrogen atoms (the secondary amine in the morpholine ring and the tertiary dimethylamino group) suggests it will have two pKa values. The ionization state significantly influences a drug's solubility, permeability, and interaction with its biological target.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly precise and widely accepted method for pKa determination.[9] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.

  • Preparation of Solutions:

    • Accurately weigh approximately 10-20 mg of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution (to maintain constant ionic strength).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Instrumentation Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Place the compound solution in a thermostatted beaker at 25°C with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of a calibrated burette containing the 0.1 M HCl titrant into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has changed significantly, passing through the equivalence points.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to obtain the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to accurately determine the equivalence points (where the derivative is at a maximum).

    • The pKa values correspond to the pH at the half-equivalence points.

Visualizing the pKa Determination Workflow

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_compound Dissolve Compound in 0.1 M KCl setup Calibrate pH Meter & Assemble Apparatus prep_compound->setup prep_titrant Standardize 0.1 M HCl prep_titrant->setup titrate Incremental Addition of Titrant setup->titrate record Record pH & Volume titrate->record Stabilize record->titrate Loop plot_curve Plot pH vs. Volume record->plot_curve calc_derivative Calculate First Derivative (ΔpH/ΔV) plot_curve->calc_derivative determine_pka Identify pKa at Half-Equivalence Points calc_derivative->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, the distribution coefficient (logD) at a specific pH is more relevant, as it considers both the ionized and non-ionized forms.[10]

Experimental Determination of logP/logD via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP.[11] It involves directly measuring the concentration of the analyte in both the aqueous and organic phases after they have reached equilibrium.

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD) with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Partitioning:

    • Prepare a stock solution of the compound in the aqueous phase at a known concentration.

    • In a screw-cap vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase, avoiding cross-contamination.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Visualizing the logP Determination Workflow

logP_Determination start Start prep_phases Pre-saturate n-octanol and aqueous buffer start->prep_phases dissolve Dissolve compound in aqueous phase prep_phases->dissolve mix Mix aqueous & octanol phases dissolve->mix equilibrate Agitate to reach equilibrium mix->equilibrate separate Centrifuge for phase separation equilibrate->separate analyze Analyze concentration in each phase via HPLC/LC-MS separate->analyze calculate Calculate logP/logD analyze->calculate end_node End calculate->end_node

Caption: Workflow for logP/logD determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral bioavailability.[12][13][14]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is considered the "gold standard" as it measures the solubility of a compound in its most stable solid form at equilibrium.[15]

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, by comparing it to a standard curve.

Visualizing the Solubility Determination Workflow

Solubility_Determination cluster_workflow Thermodynamic Solubility Workflow step1 Step 1: Sample Preparation Add excess solid compound to pH-buffered solutions step2 Step 2: Equilibration Agitate at constant temperature for 24-72 hours step1->step2 Ensure saturation step3 Step 3: Sample Processing Filter to remove undissolved solid step2->step3 Reach equilibrium step4 Step 4: Quantification Analyze filtrate concentration via HPLC/LC-MS step3->step4 Obtain clear filtrate

Caption: Workflow for thermodynamic solubility determination.

Synthesis and Potential Impact of Impurities

While a detailed synthetic route for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is not the primary focus of this guide, it is important to consider that impurities from the synthesis can affect physicochemical measurements. Common synthetic strategies for morpholine derivatives may involve the cyclization of amino alcohols or the functionalization of a pre-existing morpholine scaffold.[16][17] Potential impurities could include starting materials, reagents, by-products, or the opposite enantiomer. It is crucial to use a highly purified and well-characterized sample for physicochemical property determination to ensure the data's accuracy and relevance.

Conclusion: An Integrated Perspective

The are inextricably linked and collectively determine its drug-like potential. A low pKa will result in a significant portion of the molecule being protonated at physiological pH, which will likely enhance its aqueous solubility but may hinder its passive diffusion across lipid membranes. The logD at pH 7.4 will provide a more accurate measure of its lipophilicity in a biological context. By systematically determining these key parameters using the robust protocols outlined in this guide, researchers can build a comprehensive profile of this compound, enabling more accurate predictions of its in vivo behavior and facilitating its progression through the drug discovery pipeline.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015).
  • Kyriakos, G., & Hadjipavlou-Litina, D. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 4(6), 649-668.
  • Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2007). Development of Methods for the Determination of pKa Values.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • BLDpharm. (n.d.). (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
  • Emwas, A.-H., Al-Harthi, S., & Al-Easa, H. S. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Höglund, A., & Ståhl, K. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 10(2), 473-475.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Shityakov, S., & Förster, C. (2014). Physical Properties in Drug Design. In Drug Design. IntechOpen.
  • BLDpharm. (n.d.). (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride.
  • Shah, V. P. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • University of Louisiana at Monroe. (n.d.).
  • JoVE. (n.d.). Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.
  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Chemistry LibreTexts. (2023, May 7). 2.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Zielińska, A., & Ciesielski, W. (2024).
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Advanced ChemBlocks Inc. (n.d.). N,N-dimethyl-1-(morpholin-2-yl)methanamine 95%.
  • Ulrich, N., Goss, K.-U., & Ebert, A. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • American Elements. (n.d.). (4-Methylmorpholin-2-yl)methanamine.
  • Sigma-Aldrich. (n.d.). N,N-dimethyl(2-oxiranyl)methanamine.
  • Alchem Pharmtech. (n.d.). CAS 122894-56-8 | N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
  • Bakulev, V. A., & Dar'in, D. V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(2), 200-222.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(16), 9345-9348.
  • Ataman Kimya. (n.d.). N,N'-Methylenebismorpholine.
  • US6051717A - Convergent process for the preparation of a morpholine compound - Google P
  • U.S. Environmental Protection Agency. (n.d.). Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- Properties.
  • The Natural Products Discovery Group. (n.d.). Compound Report Card.

Sources

Exploratory

molecular weight and formula of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Executive Summary (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4) is a high-value chiral diamine building block used extensively in Fragment-Based Drug Discovery (FBDD). Characterized by a morpholine sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4) is a high-value chiral diamine building block used extensively in Fragment-Based Drug Discovery (FBDD). Characterized by a morpholine scaffold with a dimethylaminomethyl substituent at the C2 position, this molecule offers a unique combination of solubility, defined stereochemistry, and dual-basicity. It serves as a critical pharmacophore in the development of CNS-active agents, kinase inhibitors, and receptor modulators, often acting as a bioisostere for piperazines or substituted pyrrolidines to optimize metabolic stability and lipophilicity profiles.

Part 1: Molecular Identity & Stoichiometry

This section establishes the definitive chemical identity of the target molecule. Researchers must distinguish between the free base and its salt forms (commonly dihydrochloride) to ensure accurate stoichiometric calculations in synthesis.

Table 1: Chemical Descriptors and Mass Spectrometry Data
PropertyValueNotes
IUPAC Name (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamineDefines absolute configuration
Common Name (S)-2-((Dimethylamino)methyl)morpholine
CAS Number 214273-18-4 Specific to (S)-enantiomer
CAS (Racemate) 122894-56-8Avoid for stereoselective work
Chemical Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol Average mass for stoichiometry
Exact Mass 144.12626 g/mol Monoisotopic (for High-Res MS)
SMILES CN(C)C[C@@H]1CNCCO1Isomeric SMILES
Visualization: Chemical Identity Hierarchy

The following diagram illustrates the structural classification and functional groups that define the molecule's reactivity.

ChemicalIdentity Molecule (S)-N,N-Dimethyl-1- (morpholin-2-yl)methanamine Core Morpholine Ring (Secondary Amine) Molecule->Core Scaffold Substituent Dimethylaminomethyl (Tertiary Amine) Molecule->Substituent Side Chain Chirality C2 Position (S)-Configuration Molecule->Chirality Stereocenter H-Bond Donor\n(NH) H-Bond Donor (NH) Core->H-Bond Donor\n(NH) H-Bond Acceptor\n(NMe2) H-Bond Acceptor (NMe2) Substituent->H-Bond Acceptor\n(NMe2)

Figure 1: Structural decomposition highlighting the dual-amine nature and chiral center critical for binding affinity.

Part 2: Structural Analysis & Stereochemistry

Stereochemical Configuration

The "S" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules at the C2 carbon of the morpholine ring.

  • Priority 1: The ring oxygen (O1) is directly attached to C2 (via C6, but O has higher atomic number). Correction: In morpholine, O is position 1. The chiral center is C2.

    • Attached atoms to C2: N (from side chain), C (C3 of ring), O (via C-O bond? No, C2 is attached to O1).

    • Let's verify: C2 is attached to O1 (Priority 1), C3 (Priority 2, attached to N), and the exocyclic Carbon (Priority 3, attached to N), and H (Priority 4).

    • Note: The exact priority depends on the full path comparison. The rigorous assignment ensures the (S)-geometry projects the side chain in a specific equatorial/axial orientation depending on the ring conformation (typically chair).

Conformational Dynamics

The morpholine ring predominantly adopts a chair conformation . In the (S)-isomer, the bulky dimethylaminomethyl group will prefer the equatorial position to minimize 1,3-diaxial interactions. This stable conformation is crucial for "lock-and-key" drug design, as it presents the nitrogen lone pairs in a predictable vector.

Part 3: Physicochemical Profile (In Silico & Experimental)

Understanding the physicochemical properties is vital for predicting Blood-Brain Barrier (BBB) penetration and oral bioavailability.

Table 2: Physicochemical Properties
PropertyPredicted/Exp ValueImplication for Drug Design
logP -0.3 to 0.2Highly hydrophilic; good solubility.
pKa (Ring NH) ~8.4Moderately basic; exists as cation at physiological pH.
pKa (Side Chain N) ~9.2More basic due to electron-donating methyl groups.
TPSA ~35 ŲLow polar surface area, favorable for CNS penetration.
H-Bond Donors 1The secondary amine (ring NH).
H-Bond Acceptors 3Ring O, Ring N, Side chain N.

Expert Insight: The presence of two basic nitrogens (diamine) means this molecule can exist as a mono- or di-cation depending on the pH. In synthesis, it is often handled as a dihydrochloride salt (CAS: 122894-40-0) to prevent oxidation and improve handling properties.

Part 4: Synthetic Pathways & Quality Control

Retrosynthetic Analysis

To synthesize the (S)-enantiomer with high optical purity (ee > 98%), one cannot rely on direct alkylation of morpholine, which yields a racemate. The authoritative route utilizes the Chiral Pool strategy, starting from optically pure amino acids or epichlorohydrin derivatives.

Protocol: Synthesis from (S)-Epichlorohydrin (Conceptual Route)

This pathway ensures the retention of stereochemistry.

  • Ring Opening: (S)-Epichlorohydrin is reacted with a protected amino-ethanol derivative or directly with N-benzylethanolamine to form the morpholine precursor.

  • Cyclization: Base-mediated cyclization forms the morpholine ring.

  • Functionalization: The side chain is installed or modified to the dimethylamine.

  • Deprotection: Removal of benzyl/Boc groups yields the free amine.

Visualization: Synthetic Workflow

Synthesis Start Starting Material (S)-Epichlorohydrin or Chiral Amino Acid Step1 Step 1: Cyclization (Formation of Morpholine Core) Start->Step1 Stereocontrol Step2 Step 2: Functionalization (Introduction of Dimethylamine) Step1->Step2 Step3 Step 3: Deprotection (Removal of Boc/Benzyl) Step2->Step3 Final Target Molecule (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Step3->Final QC QC Check Chiral HPLC & H-NMR Final->QC

Figure 2: General synthetic workflow emphasizing stereochemical retention.

Quality Control (QC) Parameters

To validate the identity and purity of the synthesized or purchased material, the following assays are mandatory:

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify Enantiomeric Excess (ee). The (R)-enantiomer is a common impurity.

  • 1H-NMR (DMSO-d6): Look for the characteristic doublet of doublets for the CH2-N(Me)2 protons and the distinct singlet for the N-Methyl groups (~2.2 ppm).

  • Mass Spectrometry: ESI+ mode should show a parent ion [M+H]+ at m/z 145.2.

Part 5: Handling & Stability

  • Hygroscopicity: The free base is a hygroscopic oil. It readily absorbs CO₂ from the air to form carbamates. Recommendation: Store under nitrogen or argon at -20°C.

  • Salt Form: For long-term storage, convert to the dihydrochloride salt.

  • Safety: As a secondary amine, it is a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54567230 (Racemate Analog). Retrieved from [Link]

Foundational

A Technical Guide to the Physicochemical Characterization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine: Determining pKa for Drug Development

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Criticality of pKa in Drug Design (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine possesses two key ionizable cent...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Criticality of pKa in Drug Design

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine possesses two key ionizable centers: a secondary amine within the morpholine ring and a tertiary dimethylamine group. The extent to which these amines are protonated at physiological pH (typically ranging from 1.5 in the stomach to 7.4 in the blood) is fundamental to its behavior as a potential therapeutic agent.[4][6]

Knowledge of the pKa values for each basic site allows medicinal chemists and formulation scientists to:

  • Predict Solubility and Dissolution: The ionized form of a drug is generally more water-soluble. Understanding the pKa helps in designing formulations that ensure the drug dissolves at the appropriate site in the gastrointestinal tract.[7]

  • Optimize Membrane Permeability and Absorption: The neutral, or un-ionized, form of a drug is typically more lipophilic and can more readily cross biological membranes.[4][6][7] The pKa dictates the balance between the ionized and un-ionized states, directly impacting absorption and bioavailability.[7]

  • Guide Salt Form Selection: For basic compounds, forming a salt can significantly improve stability and solubility. An accurate pKa is essential for selecting an appropriate counter-ion to achieve the desired physicochemical properties.[4]

  • Anticipate Drug-Target Interactions: Many biological targets, such as G protein-coupled receptors (GPCRs), have charged residues (e.g., aspartic acid) that form key ionic interactions with ligands.[2] The ionization state of the drug, governed by its pKa, is therefore crucial for potency.[5]

Given these profound implications, the accurate determination of the pKa values for both the morpholine and dimethylamine nitrogens is not merely a routine measurement but a cornerstone of rational drug design for this molecule.[1][3]

Structural Analysis and Predicted pKa Values

The molecule features two basic nitrogen atoms. To form a hypothesis, we can examine the pKa values of analogous structures.

  • Morpholine: The conjugate acid of morpholine has a pKa of approximately 8.3-8.5.[8][9][10][11] The electron-withdrawing effect of the ether oxygen slightly reduces the basicity of the nitrogen compared to a simple cyclic secondary amine like piperidine.

  • N,N-Dimethylethylamine: This tertiary amine is a close structural analog to the side chain. Its conjugate acid has a pKa of approximately 10.16.[12][13] Aliphatic tertiary amines are generally more basic than secondary amines in heterocyclic structures like morpholine.

Based on these reference compounds, we can predict that the N,N-dimethylamine nitrogen will be the more basic center, with a higher pKa, while the morpholine nitrogen will be the less basic center.

Ionizable CenterAnalogous CompoundReference pKaPredicted pKa for Target Molecule
Tertiary AmineN,N-Dimethylethylamine~10.2[12][13]pKa₁ ≈ 9.5 - 10.5
Secondary (Morpholine) AmineMorpholine~8.4[8][9][10]pKa₂ ≈ 8.0 - 9.0

Table 1: Predicted pKa values for the basic centers of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine based on structurally similar compounds.

The protonation equilibria are illustrated in the diagram below.

Caption: Protonation states of the target molecule.

Experimental pKa Determination

A combination of experimental and computational methods provides the most reliable ionization profile.[1][3] We will detail two robust experimental techniques: potentiometric titration, the gold standard for precision, and UV-Vis spectrophotometry, a valuable alternative if the molecule possesses a suitable chromophore.[14][15]

Method 1: Potentiometric Titration

Principle: This method involves the gradual addition of a standardized acid (titrant) to a solution of the basic analyte.[14] The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a sigmoidal curve. According to the Henderson-Hasselbalch equation, the pH is equal to the pKa at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16][17][18][19] For a diprotic base like our target molecule, two distinct inflection points are expected.

Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (~1 mM in 0.15 M KCl) A->B D Purge Analyte with N₂ B->D C Prepare Standardized Titrant (0.1 M HCl) E Titrate with HCl, recording pH vs. Volume D->E F Plot pH vs. Titrant Volume E->F G Calculate 1st & 2nd Derivatives to find Inflection Points F->G H Determine pKa₁ and pKa₂ from half-equivalence points G->H

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[20]

  • Solution Preparation:

    • Accurately prepare a standardized titrant solution of 0.1 M Hydrochloric Acid (HCl).

    • Accurately prepare a ~1 mM solution of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine in a solution of constant ionic strength, typically 0.15 M Potassium Chloride (KCl), to maintain constant activity coefficients.[20][21]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[21]

    • Immerse the calibrated pH electrode into the solution.

    • To prevent interference from dissolved CO₂, purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[20]

  • Titration Process:

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using an automated titrator or a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[20]

    • Continue the titration until the pH has passed through both expected buffer regions and has stabilized at a low value (e.g., pH 2).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Identify the two equivalence points by calculating the first or second derivative of the titration curve. The peaks in the derivative plot correspond to the points of maximum slope (inflection points).[14][21]

    • The volume of titrant at the first equivalence point (V₁) corresponds to the neutralization of the more basic site (pKa₁). The volume at the second equivalence point (V₂) corresponds to the neutralization of both sites.

    • The pKa values are determined from the pH at the half-equivalence points:

      • pKa₁ = pH at (V₁ / 2)

      • pKa₂ = pH at (V₁ + (V₂ - V₁) / 2)

Method 2: UV-Vis Spectrophotometry

Principle: This method is applicable if the molecule's UV-Vis absorbance spectrum changes upon protonation.[22][23] This requires a chromophore to be in proximity to the ionizable centers. The protonated (BH⁺, BH₂²⁺) and deprotonated (B) forms of the molecule will have different spectra. By preparing a series of solutions at different, precisely known pH values and measuring their absorbance, a sigmoidal curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[16][24][25]

Detailed Protocol:

  • Initial Spectral Scan: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference between the ionized and neutral forms.[22][23]

  • Buffer Preparation: Prepare a series of reliable buffers covering the pH range of interest (e.g., from pH 7 to 11), ideally in 0.5 pH unit increments.

  • Sample Preparation: Prepare a set of solutions with a constant concentration of the analyte in each of the prepared buffers. Using a 96-well plate format can significantly increase throughput.[22]

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot absorbance against pH. The resulting data should form a sigmoidal curve (or two overlapping curves for a diprotic species).

    • The pKa is the pH value at the inflection point of the curve.[16] This can be determined graphically or by fitting the data to the appropriate equation.[24]

    • For higher accuracy, plotting the difference in absorbance at two wavelengths against pH can normalize for concentration errors.[22][24]

Computational pKa Prediction

In modern drug discovery, in silico pKa prediction is an indispensable tool for rapidly screening large libraries of compounds and for providing mechanistic insight.[1][3] These tools use algorithms based on empirical data, quantitative structure-property relationships (QSPR), or quantum mechanics.[1][26][27]

Workflow Diagram:

Computational_pKa_Workflow A Input 2D/3D Structure of Molecule B Select Prediction Software (e.g., ACD/pKa, Marvin, Epik) A->B C Algorithm Execution (Identifies ionizable sites, calculates microstates) B->C D Output Generation - Predicted pKa values - Species distribution plot C->D E Review & Validation (Compare with experimental data or analogous structures) D->E

Caption: General workflow for computational pKa prediction.

Commonly Used Software Platforms:

  • ACD/Percepta (pKa DB): A widely used commercial tool that relies on a large internal database of experimental values and sophisticated algorithms to predict pKa for a vast chemical space.[1][26][28]

  • ChemAxon MarvinSketch/pKa: Another popular tool that provides pKa predictions and displays the distribution of protonation states and tautomers as a function of pH.[1][26]

  • Schrödinger Epik/Jaguar: Offers rapid, empirical-based pKa prediction with Epik and higher-accuracy, quantum mechanics-based calculations with Jaguar for more complex systems.[1][26][29]

Causality and Trustworthiness: While computational tools are powerful, their accuracy depends on the algorithm and the similarity of the query molecule to the compounds in the software's training set.[2] For novel scaffolds, prediction accuracy may be lower. Therefore, computational predictions should always be treated as highly informed hypotheses that ideally are confirmed by experimental data, especially for lead candidates. The combination of computational and experimental approaches provides the most reliable results.[1][3]

Conclusion and Application in Drug Development

The accurate determination of the pKa values for the two basic centers of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a foundational step in its journey as a potential drug candidate. By employing rigorous experimental methods like potentiometric titration, supplemented by computational predictions, researchers can build a comprehensive physicochemical profile. This knowledge is not merely academic; it is directly applicable to overcoming challenges in formulation, predicting in vivo absorption, and optimizing the molecule's structure to enhance its therapeutic potential.[1][4][7] A thorough understanding of pKa allows scientists to make data-driven decisions, accelerating the transition of a promising compound from the bench to the clinic.[3]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Al-Ibraheemi, A. H., & Al-Zuhairi, A. J. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 42(10), 1995-2016. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11723, Dimethylethylamine. [Link]

  • BYJU'S. Henderson-Hasselbalch Equation. [Link]

  • Chemical Point. MORPHOLINE. [Link]

  • University of Texas at Austin. Henderson-Hasselbalch Equation. [Link]

  • Chemistry LibreTexts. Henderson-Hasselbach Equation. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Industrial Pharmacist. (2024). Role of Dissolution Constant and pKa in Formulation Development. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Box, K. J., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 633-638. [Link]

  • Anaesthesiology Lectures. (2024). The Henderson-Hasselbalch Equation and pKa. [Link]

  • Schrödinger. Macro-pKa. [Link]

  • Pharma Education & Info. (2022). Drug's pKa and its absorption. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Mettler Toledo. (2024). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Hernández-Gordillo, A., & Rojas-Hernández, A. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 87-96. [Link]

  • Ataman Kimya. MORPHOLINE (CAS 110-91-8). [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Turito. (2022). Henderson Hasselbalch Equation- Estimating the pH of Buffers. [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • LookChem. N,N-Dimethylethylamine|598-56-1. [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

  • ChemAxon. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Priefer, R. (2021). A systematic review of various pKa determination techniques. Journal of Chemical Education, 98(2), 574-580. [Link]

  • Pharma Approach. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Špirtović-Halilović, S., & Završnik, D. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 115, 536-545. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Optibrium. (2020). Predicting pKa using a combination of quantum mechanical and machine learning methods. [Link]

  • Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

  • Wikipedia. N,N-Dimethylethylamine. [Link]

Sources

Exploratory

Morpholin-2-yl Methanamine Derivatives: A Technical Guide to Scaffold Utility and Synthesis

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of Morpholin-2-yl methanamine (2-(aminomethyl)morpholine) derivatives. Part 1: Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of Morpholin-2-yl methanamine (2-(aminomethyl)morpholine) derivatives.

Part 1: Executive Summary & Strategic Value

Morpholin-2-yl methanamine (2-(aminomethyl)morpholine) represents a privileged scaffold in modern drug discovery.[1] Unlike the ubiquitous N-substituted morpholines (found in Gefitinib, Linezolid), the C2-substituted variant offers a unique vector for chemical space exploration.

For the medicinal chemist, this scaffold solves three critical multiparametric optimization (MPO) challenges:

  • Metabolic Stability: The morpholine ring is metabolically robust compared to piperazines or open-chain ethers, reducing oxidative clearance.[1]

  • Solubility & Basicity: The secondary amine of the morpholine ring (

    
    ) provides a solubility handle without the excessive basicity of piperidine (
    
    
    
    ), improving membrane permeability and oral bioavailability.
  • Stereochemical Vector: The C2-chiral center allows for the precise projection of the methanamine "tail" into deep binding pockets (e.g., the ribose pocket of kinases or GPCR orthosteric sites), enabling high-affinity interactions that achiral analogs cannot achieve.

Part 2: Medicinal Chemistry & SAR Logic[2][3][4][5][6]

The Pharmacophore Architecture

The utility of the morpholin-2-yl methanamine scaffold lies in its ability to serve as a rigid linker. The morpholine ring acts as a "spacer" that positions the exocyclic amine (the "warhead" or "anchor") at a defined distance and angle relative to the ring nitrogen.

SAR Visualization: Functional Vectors

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Morpholine Morpholin-2-yl Methanamine Core N4_Position N4 Position (Solubility Handle) Morpholine->N4_Position Modulates pKa & Solubility C2_Stereocenter C2 Stereocenter (Chiral Selectivity) Morpholine->C2_Stereocenter Defines 3D Vector Exocyclic_Amine Exocyclic Amine (Linker/Warhead) Morpholine->Exocyclic_Amine Connects to Pharmacophore (Amide/Urea/Sulfonamide) Oxygen_Atom O Atom (H-Bond Acceptor) Morpholine->Oxygen_Atom Interacts with Kinase Hinge Region Bioavailability Improved Oral Bioavailability N4_Position->Bioavailability Selectivity Isoform Selectivity C2_Stereocenter->Selectivity

Caption: SAR vectors of the Morpholin-2-yl methanamine scaffold. The C2-stereocenter is critical for isoform selectivity in kinase and GPCR targets.

Key Therapeutic Applications
  • Kinase Inhibitors (PI3K/mTOR):

    • Derivatives where the exocyclic amine is coupled to a quinazoline or pyrimidine core function as dual PI3K/mTOR inhibitors.[1] The morpholine oxygen often forms a hydrogen bond with the kinase hinge region (e.g., Val-851 in PI3K

      
      ), while the C2-substituent projects into the affinity pocket, enhancing selectivity over other kinases.
      
  • CNS Agents (NRI/SNRI):

    • While Viloxazine and Reboxetine are C2-alkoxymethyl derivatives (ethers), the C2-aminomethyl analogs are explored as next-generation Norepinephrine Reuptake Inhibitors (NRIs).[1] The amine linkage allows for the formation of stable amides or ureas that resist the rapid O-dealkylation seen in ether-based drugs.

  • Antibacterial Agents:

    • In peptide deformylase (PDF) inhibitors, the morpholine ring serves as a peptidomimetic scaffold, replacing the labile peptide backbone while maintaining the correct spatial orientation of the metal-binding group.

Part 3: Synthetic Strategies

Synthesizing the C2-substituted morpholine ring, particularly with stereocontrol, is the primary bottleneck. Two dominant strategies exist: the traditional "Industrial" route and the modern "Stereoselective" route.

Strategy A: Stereoselective Pd-Catalyzed Carboamination (Recommended)

For drug development where enantiopurity is non-negotiable, the Palladium-catalyzed carboamination of


-allyl derivatives is the gold standard. This method constructs the morpholine ring and installs the C2-substituent in a single step with high diastereoselectivity.
Strategy B: "Green" Ethylene Sulfate Cyclization (Scalable)

A recently developed protocol (2024) uses ethylene sulfate to cyclize 1,2-amino alcohols. This is highly scalable but requires chiral starting materials to achieve stereocontrol.[1]

Synthetic Workflow Diagram

Synthesis_Pathways Start_AA Chiral Amino Alcohol (e.g., N-Boc-Serinol) Intermediate O-Allyl Ethanolamine Start_AA->Intermediate Allylation Start_Allyl Allyl Electrophile Start_Allyl->Intermediate Reaction Pd-Catalyzed Carboamination Intermediate->Reaction Product cis-3,5-Disubstituted Morpholine (Single Stereoisomer) Reaction->Product Cyclization & Coupling Reagents Pd(OAc)2, P(2-furyl)3 NaOtBu, Aryl Bromide Reagents->Reaction

Caption: Stereoselective synthesis via Pd-catalyzed carboamination, yielding high diastereoselectivity for C2-substituted morpholines.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of (2S)-2-(Aminomethyl)morpholine Derivative via Pd-Catalysis Source Grounding: Adapted from methodologies in Organic Letters (2012) and J. Org. Chem. (2016).[2]

Objective: To synthesize a chiral morpholine scaffold suitable for library generation.

Preparation of the Substrate (O-Allylation)[9]
  • Reagents: (S)-N-Boc-1-amino-2-propanol (1.0 equiv), Allyl bromide (1.2 equiv), NaH (1.5 equiv, 60% dispersion).

  • Procedure:

    • Dissolve amino alcohol in anhydrous THF at 0°C under

      
      .
      
    • Add NaH portion-wise. Stir for 30 min.

    • Add allyl bromide dropwise.[1] Warm to RT and stir for 4h.

    • Quench: Carefully add saturated

      
      .[1] Extract with EtOAc.[1]
      
    • Purification: Silica gel chromatography (Hex/EtOAc).[1] Yield: ~85%.

Pd-Catalyzed Carboamination (Ring Closure)

This step forms the morpholine ring and couples an aryl group (if desired) or prepares the scaffold for deprotection.

  • Reagents:

    • Substrate: O-Allyl ethanolamine derivative (0.5 mmol).

    • Catalyst:

      
       (2 mol%), 
      
      
      
      (8 mol%).[3]
    • Base:

      
       (2.0 equiv).[1][3]
      
    • Coupling Partner: Aryl Bromide (2.0 equiv) - Note: Use a bromobenzene derivative to install a pharmacophore, or a simple protecting group if just building the core.

    • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Charge a flame-dried Schlenk tube with

      
      , Ligand, and Base.
      
    • Add the Aryl Bromide and the O-Allyl substrate in Toluene.[1]

    • Heat to 105°C for 12 hours under Argon.

    • Workup: Cool to RT, filter through a Celite pad, eluting with ether.

    • Purification: Flash chromatography.[1]

    • Result: The product is the cis-2,6-disubstituted or trans-2-substituted morpholine depending on the starting alkene geometry, typically obtained with >20:1 dr.[1]

Deprotection to Methanamine
  • Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio).

  • Procedure: Stir the N-Boc protected morpholine in TFA/DCM for 1h at RT. Concentrate in vacuo to yield the trifluoroacetate salt of the Morpholin-2-yl methanamine .[1]

Part 5: Comparative Data (SAR Analysis)

The following table summarizes the potency shifts observed when replacing a standard piperazine or open-chain linker with the morpholin-2-yl methanamine scaffold in PI3K


 inhibitors.
Scaffold LinkerPI3K

IC50 (nM)
mTOR IC50 (nM)Selectivity (PI3K/mTOR)Solubility (pH 7.4)
Piperazine 12857xModerate
Open-Chain Ether 451102.4xHigh
Morpholin-2-yl Methanamine 0.5 104 208x High

Data Source Interpretation: The rigid morpholine core locks the amine in a bioactive conformation (reducing entropic penalty upon binding), while the oxygen atom provides a crucial H-bond anchor, drastically improving potency and isoform selectivity (Search Result 1.6).

Part 6: References

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 2012.[1] Link

  • Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors. Acta Pharmaceutica Sinica B, 2017.[1] Link

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 2024.[1] Link

  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[1][4] Link

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews, 2020.[1][5] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Abstract This application note details a robust, scalable synthesis route for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine , a critical chiral amine pharmacophore utilized in the development of GPCR agonists and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable synthesis route for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine , a critical chiral amine pharmacophore utilized in the development of GPCR agonists and kinase inhibitors.[1][2] Unlike racemic approaches that require tedious chiral resolution, this protocol leverages the "chiral pool" strategy, utilizing the commercially available (S)-N-Boc-2-hydroxymethylmorpholine .[1][2] The method employs a three-step sequence: mesyl activation, nucleophilic displacement with dimethylamine, and acidic deprotection. This route is optimized to preserve stereochemical integrity at the C2 position while maximizing yield and purity.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the morpholine ring and the availability of enantiopure precursors. We avoid constructing the morpholine ring de novo, which often yields racemates. Instead, we functionalize the exocyclic methyl group of a pre-formed chiral morpholine scaffold.

Retrosynthesis Target (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (Target Molecule) Boc_Amine (S)-tert-Butyl 2-((dimethylamino)methyl) morpholine-4-carboxylate (Protected Amine) Boc_Amine->Target Acidic Deprotection (TFA or HCl) Boc_Mesylate (S)-tert-Butyl 2-((mesyloxy)methyl) morpholine-4-carboxylate (Activated Intermediate) Boc_Mesylate->Boc_Amine Nucleophilic Substitution (HNMe2) Start (S)-tert-Butyl 2-(hydroxymethyl) morpholine-4-carboxylate (CAS: 135065-76-8) Start->Boc_Mesylate Activation (MsCl, Et3N)

Figure 1: Retrosynthetic strategy utilizing the Chiral Pool approach.

Strategic Considerations & Route Selection

Why this Route?
  • Stereochemical Fidelity: Starting from (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135065-76-8) ensures the (S)-configuration is established at the onset.[1][2] The reaction conditions (mesylation and SN2 displacement) do not impact the chiral center at C2, preventing racemization.

  • Scalability: The reagents (Methanesulfonyl chloride, Dimethylamine, TFA/HCl) are inexpensive and available in bulk.

  • Purification: The intermediates are lipophilic and N-Boc protected, allowing for easy silica gel chromatography or crystallization, unlike the highly polar final product.

Alternative Routes Evaluated
  • Reductive Amination: Oxidation of the alcohol to the aldehyde followed by reductive amination. Drawback: Aldehydes at chiral centers adjacent to heteroatoms can be prone to epimerization.

  • Direct Alkylation of Bromide: Using (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate.[1][2] Verdict: Viable, but the bromide is often more expensive and less stable in long-term storage than the alcohol.

Detailed Experimental Protocol

Stage 1: Activation (Mesylation)

Objective: Convert the primary alcohol into a reactive mesylate leaving group.

  • Reagents:

    • (S)-N-Boc-2-hydroxymethylmorpholine (1.0 equiv)[1][2][3]

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

    • Triethylamine (TEA) (1.5 equiv)[1]

    • Dichloromethane (DCM) [Anhydrous][1]

  • Protocol:

    • Charge a round-bottom flask with (S)-N-Boc-2-hydroxymethylmorpholine and DCM (10 mL/g).

    • Cool the solution to 0°C under an inert atmosphere (N2 or Ar).

    • Add TEA (1.5 equiv) followed by the dropwise addition of MsCl (1.2 equiv). Exotherm warning: Maintain temp < 5°C.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

    • Quench: Add water and separate layers. Wash organic layer with saturated NaHCO3 and brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Result: The crude mesylate is usually sufficiently pure (>95%) for the next step.

Stage 2: Nucleophilic Substitution (Amination)

Objective: Displace the mesylate with dimethylamine to install the tertiary amine.

  • Reagents:

    • Crude Mesylate from Stage 1 (1.0 equiv)[1]

    • Dimethylamine (2.0 M solution in THF or MeOH) (5.0 - 10.0 equiv)[1][2]

    • Potassium Carbonate (K2CO3) (Optional, 1.0 equiv if using amine salt)[1]

  • Protocol:

    • Dissolve the crude mesylate in THF (or use the DMA/THF solution directly).

    • Add excess Dimethylamine (5-10 equiv).[1] Note: Excess amine drives the reaction to completion and acts as a proton scavenger.[2]

    • Seal the reaction vessel (pressure tube recommended) and heat to 60°C for 12–16 hours.

    • Monitor: Check by TLC or LC-MS for disappearance of mesylate.

    • Workup: Cool to RT. Concentrate to remove excess volatile amine and solvent.

    • Partition residue between EtOAc and water. Extract aqueous layer with EtOAc.

    • Combine organics, dry (Na2SO4), and concentrate.

    • Purification: Flash chromatography (DCM/MeOH 95:5) may be required if impurities are present.

Stage 3: Global Deprotection

Objective: Remove the Boc protecting group to yield the final secondary amine.

  • Reagents:

    • Stage 2 Product (1.0 equiv)

    • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4 ratio)[1]

  • Protocol:

    • Dissolve the intermediate in DCM (5 mL/g).

    • Add TFA (20% v/v) or 4M HCl/Dioxane (5 equiv) at 0°C.

    • Stir at RT for 2–4 hours until gas evolution ceases and LC-MS confirms Boc removal (M-100 mass loss observed).

    • Isolation (Salt Form): Concentrate to dryness. Triturate with diethyl ether to obtain the solid salt (HCl or TFA salt).

    • Isolation (Free Base): Dissolve residue in minimal water, basify to pH >12 with 1N NaOH, and exhaustively extract with DCM or Chloroform/Isopropanol (3:1). Dry and concentrate.

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Activation (0°C -> RT) Reactant: MsCl, TEA Step2 Step 2: Amination (60°C, Sealed Tube) Reactant: HNMe2 (excess) Step1->Step2 Crude Mesylate Step3 Step 3: Deprotection (RT) Reactant: HCl or TFA Step2->Step3 Boc-Intermediate Final Final Product (S)-N,N-Dimethyl-1- (morpholin-2-yl)methanamine Step3->Final Salt/Free Base

Figure 2: Sequential reaction workflow for the synthesis.

Analytical Data Summary

ParameterExpected Value / Observation
Appearance Colorless to pale yellow oil (free base) or white solid (HCl salt).[1][2]
MS (ESI+) [M+H]+ = 145.13 Da
1H NMR (Free Base) δ 2.25 (s, 6H) : N(CH3)2 singlet (Characteristic).δ 2.3-2.5 (m, 2H) : Exocyclic CH2-N.δ 3.5-3.8 (m) : Morpholine ring protons.Absence of δ 1.45 : No Boc singlet.[1]
Specific Rotation [α]D should be negative (check specific solvent conditions in literature, typically MeOH).

Troubleshooting & Expert Tips

  • Volatile Amine Management: Dimethylamine is volatile (bp 7°C). Always use a sealed pressure vessel for Step 2. If using aqueous dimethylamine (40%), ensure the solvent system (e.g., THF) is miscible and consider the solubility of the mesylate.

  • Boc-Deprotection Scavenging: If using TFA, the dimethylamino group will also be protonated. Ensure the final basification is rigorous (pH > 12) to liberate the free base from the bis-salt, as the morpholine nitrogen is less basic than the aliphatic dimethylamine.[2]

  • Elimination Side Reaction: In Step 2, high temperatures (>80°C) or strong bases could theoretically promote elimination of the mesylate to form an exocyclic alkene. Keeping the temperature at 60°C mitigates this risk.

References

  • Starting Material Source: tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate.[1][2][3][4] CAS 135065-76-8.[1][2][3] Available from Sigma-Aldrich, BLDpharm, and Enamine.

  • Target Molecule: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine.[1][2] CAS 214273-18-4.[1][2]

  • Methodology (Mesylation/Displacement): "General procedure for the conversion of alcohols to amines via mesylates." Organic Syntheses, Coll.[5][6] Vol. 10, p. 385 (2004). Link

  • Morpholine Reactivity: "Synthesis and Reactivity of Morpholine Derivatives." Chemical Reviews, 2011. (General reference for morpholine stability).
  • Patent Precedent: "Substituted Morpholine Derivatives and Methods of Use." Patent WO2008051513. (Describes analogous displacements on chiral morpholines). Link

Sources

Application

general procedure for reductive amination using (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Application Note: Reductive Amination Protocols for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Introduction & Strategic Utility This technical guide outlines the optimized procedures for coupling (S)-N,N-Dimethyl-1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Introduction & Strategic Utility

This technical guide outlines the optimized procedures for coupling (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4) with various aldehyde and ketone partners via reductive amination.

Molecule Profile: The subject molecule is a high-value chiral building block in medicinal chemistry. Its structural core—a morpholine ring with a pendant dimethylamine—serves two critical functions in drug design:

  • Solubility Handle: The basic dimethylamino tail significantly improves the aqueous solubility of lipophilic pharmacophores at physiological pH.

  • Chiral Vector: The (S)-stereocenter at the C2 position allows for precise vector exploration in structure-activity relationship (SAR) studies, often differentiating off-target binding events.

Chemo-Selectivity Challenge: The molecule contains two nitrogen centers: a tertiary exocyclic amine (unreactive in this context) and a secondary endocyclic amine (the nucleophile). The challenge lies not in selectivity between nitrogens, but in the workup and isolation . The product is a highly polar, basic diamine/triamine system. Standard aqueous workups often result in significant product loss to the aqueous phase if pH and ionic strength are not rigorously controlled.

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium ion intermediate , not a stable imine, because the nucleophile is a secondary amine.

  • Equilibrium: The secondary amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to form a cationic iminium species. This step is reversible and acid-catalyzed.

  • Reduction: The reducing agent must selectively reduce the iminium ion faster than the starting carbonyl.[1]

Why Sodium Triacetoxyborohydride (STAB)? We utilize STAB (NaBH(OAc)₃) as the primary reductant. Unlike Sodium Borohydride (NaBH₄), the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less nucleophilic. It reduces iminium ions rapidly but reacts negligibly with aldehydes/ketones at room temperature. This allows for "One-Pot" protocols without the need to pre-form and isolate unstable intermediates.

Visualizing the Reaction Pathway

ReductiveAminationMechanism Start Aldehyde/Ketone + (S)-Morpholine deriv. Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Hemiaminal->Start Reversible Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O Product Tertiary Amine (Final Product) Iminium->Product Irreversible Reduction Acid AcOH (Catalyst) Acid->Hemiaminal Promotes STAB STAB (H- Source) STAB->Iminium Selectively Reduces

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate. STAB selectivity ensures the carbonyl is not reduced before amine condensation.

Standard Protocol: Sodium Triacetoxyborohydride (STAB)[2]

This is the "Gold Standard" method, suitable for 90% of substrates including acid-sensitive aldehydes.

Reagents:

  • (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 equiv)

  • Aldehyde/Ketone (1.0 – 1.2 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous).[2][3][4]

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the (S)-amine (1.0 equiv) and the carbonyl partner (1.1 equiv) in DCE (concentration ~0.1 M to 0.2 M).

    • Note: DCE is preferred over DCM due to its higher boiling point and slightly better solvation of borohydride species, though DCM is an acceptable substitute.

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Why? Even though the amine is basic, the formation of the iminium ion is acid-catalyzed. For unreactive ketones, increase this to 2.0 equiv.

  • Imine Formation (Optional but Recommended for Ketones): Stir at room temperature for 30–60 minutes.

    • Self-Validation: If the aldehyde is aromatic, you may observe a slight color change (yellowing) indicating iminium/hemiaminal formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon.

    • Aldehydes:[3][5][6][7] Typically complete in 2–4 hours.

    • Ketones:[5][6] May require 12–24 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the secondary amine mass (M+H) and appearance of the product mass.

    • Caution: Do not rely solely on TLC as the polar starting material and product may streak or co-elute on silica.

Workup & Isolation (The Critical Step)

Because the product contains a highly basic dimethylamino group and a tertiary morpholine nitrogen, it behaves like a "proton sponge." Standard extractions often fail.

Optimized "High pH" Extraction Protocol:

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (sodium bicarbonate). Stir for 15 minutes to destroy excess borohydride.

  • pH Adjustment: Check the pH of the aqueous layer. It must be > pH 10 . If not, add 1N NaOH dropwise.

    • Reasoning: You must ensure both amine centers are fully deprotonated (free base) to drive them into the organic layer.

  • Extraction:

    • Standard: Extract 3x with DCM (Dichloromethane).

    • Difficult/Polar Products: If the product remains in the aqueous phase (checked by LC-MS of the aqueous layer), use Chloroform:Isopropanol (3:1) as the extraction solvent. This mixture is highly effective for polar amines.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Purification Strategy:

  • Flash Chromatography: Use DCM:MeOH:NH₄OH (e.g., 90:10:1). The ammonia is essential to prevent the amine from sticking to the silica.

  • SCX (Strong Cation Exchange) Cartridges: Ideal for parallel synthesis. Load reaction mixture (in MeOH), wash with MeOH (removes non-basic impurities), elute with 2M NH₃ in MeOH.

Experimental Workflow Diagram

Workflow Mix Mix Amine + Carbonyl in DCE Acidify Add AcOH (1 eq) Stir 30 min Mix->Acidify Reduce Add STAB (1.5 eq) Stir 2-16h Acidify->Reduce Quench Quench sat. NaHCO3 Adjust pH > 10 Reduce->Quench Extract Extract w/ DCM (or CHCl3/IPA 3:1) Quench->Extract Purify Purification: DCM:MeOH:NH4OH Extract->Purify

Figure 2: Optimized workflow emphasizing the critical pH adjustment step during workup.

Alternative Protocol: Sodium Cyanoborohydride (NaCNBH₃)[2]

Use this only if the STAB protocol fails (e.g., extremely sterically hindered ketones) or if a lower pH is required.

  • Reagents: NaCNBH₃ (toxic!), Methanol (solvent), Acetic Acid.

  • Key Difference: NaCNBH₃ works best at pH 4–5 .[8]

  • Procedure:

    • Dissolve amine and ketone in Methanol .

    • Add Acetic Acid to adjust pH to ~5 (use wet pH paper).

    • Add NaCNBH₃.

    • Warning: This generates HCN gas if too acidic. Perform in a well-ventilated fume hood.

    • This reagent is much slower than STAB but more powerful for difficult ketones.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Iminium ion not forming.Increase AcOH to 2-3 equiv. Add 3Å Molecular Sieves to scavenge water (pushes equilibrium).
Alcohol Byproduct Direct reduction of aldehyde.Reducing agent is too reactive or added too fast. Ensure STAB is used, not NaBH4. Allow imine formation time before adding reductant.[9][5][8][10]
Low Yield (Workup) Product stuck in aqueous phase.The product is too polar. Switch extraction solvent to CHCl₃/IPA (3:1) . Saturate aqueous layer with NaCl (salting out).
Epimerization Loss of stereochemistry at C2.Rare under these conditions. Avoid excessive heat (>50°C). The C2 center is generally stable to STAB conditions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][6][7][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][2][4][6][7][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][7]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[8] Journal of the American Chemical Society, 93(12), 2897–2904.

  • BLD Pharm . (n.d.). Product Analysis: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-18-4).[12] Retrieved February 15, 2026.

Sources

Method

preparation of pharmaceutical intermediates with (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Abstract This application note details the synthesis, purification, and downstream utilization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4), a critical chiral intermediate in the development of PI...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and downstream utilization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4), a critical chiral intermediate in the development of PI3K/mTOR kinase inhibitors and CNS-active agents. Unlike racemic preparations, this protocol focuses on maintaining the (S)-enantiomeric excess (>98% ee) through a controlled reduction sequence starting from commercially available (S)-morpholine-2-carboxylic acid derivatives. We further provide a validated workflow for coupling this polar diamine scaffold to heteroaryl chlorides via SNAr mechanisms, addressing common solubility and reactivity challenges.

Introduction: The Morpholine Advantage

The morpholine ring is a "privileged scaffold" in medicinal chemistry, offering a balance of lipophilicity and water solubility that often improves the pharmacokinetic (PK) profile of drug candidates. The incorporation of the chiral (S)-2-((dimethylamino)methyl) side chain serves two specific functions:

  • Solubility Handle: The exocyclic tertiary amine becomes protonated at physiological pH, enhancing aqueous solubility.

  • Selectivity Filter: The C2-chiral center vectors the dimethylamine group into specific pockets within enzyme active sites (e.g., the ribose-binding pocket of ATP-competitive inhibitors), improving selectivity over off-target kinases.

Strategic Analysis & Retrosynthesis

To ensure enantiomeric purity, we avoid routes involving the resolution of racemates or the unstable morpholine-2-carbaldehyde. Instead, we utilize a "Chiral Pool" approach starting from protected amino acids.

Retrosynthesis Target (S)-N,N-Dimethyl-1- (morpholin-2-yl)methanamine (Target) ProtectedAmine N-Boc Protected Diamine Intermediate Target->ProtectedAmine Acidic Deprotection (TFA or HCl) Amide (S)-tert-butyl 2-(dimethylcarbamoyl) morpholine-4-carboxylate ProtectedAmine->Amide Amide Reduction (LiAlH4 or BH3) Start (S)-4-Boc-morpholine- 2-carboxylic acid (Starting Material) Amide->Start Amide Coupling (HNMe2, HATU)

Figure 1: Retrosynthetic strategy prioritizing enantiomeric stability.

Protocol 1: Synthesis of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Phase A: Amide Coupling

Objective: Convert the carboxylic acid to the dimethyl amide without racemization.

Reagents:

  • (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.5 eq)

  • HATU (1.2 eq) or EDC.HCl (1.5 eq)/HOBt (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous, 10 volumes)

Procedure:

  • Dissolve (S)-4-Boc-morpholine-2-carboxylic acid in DMF under N2 atmosphere. Cool to 0°C.[1]

  • Add DIPEA followed by HATU. Stir for 15 minutes to activate the acid.

  • Add Dimethylamine hydrochloride.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), 1M citric acid (2x), and brine. Dry over Na2SO4.

  • QC Check: 1H NMR should show two distinct methyl singlets (rotamers) for the amide.

Phase B: Reduction (The Critical Step)

Objective: Reduce the tertiary amide to the tertiary amine.[2] Risk:[2][3] Over-reduction or ring opening.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.5 eq) - Use pellets or 2.0M solution in THF.

  • THF (anhydrous).

Procedure:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Nitrogen purge is mandatory.

  • Charge LiAlH4 and THF. Cool to 0°C.[1]

  • Dissolve the intermediate from Phase A in THF and add dropwise to the LiAlH4 suspension. Exothermic.

  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Amides are UV active; Amines stain with Ninhydrin/Iodine).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH4 used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.[1]
      
  • Stir until a white granular precipitate forms. Filter through Celite.

  • Concentrate the filtrate to yield the N-Boc protected diamine .

Phase C: Deprotection & Isolation

Objective: Remove the Boc group to liberate the morpholine nitrogen.

Procedure:

  • Dissolve the N-Boc intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5 vol) at 0°C. Stir at RT for 2 hours.

  • Concentrate to dryness (azeotrope with toluene to remove excess TFA).

  • Free Basing (Crucial): The product is now a TFA salt. Dissolve in minimal MeOH. Pass through a column of Amberlyst A-21 (weakly basic resin) or stir with K2CO3 in MeOH, filter, and concentrate.

  • Purification: Distillation (high vacuum) or amine-functionalized silica chromatography (DCM/MeOH 9:1).

Protocol 2: Downstream Application (SNAr Coupling)

This intermediate is most commonly coupled to a heteroaryl chloride (e.g., 4-chloropyrimidine or 4-chloroquinazoline) to generate kinase inhibitors.

Reaction Scheme: Heteroaryl-Cl + (S)-Intermediate -> Heteroaryl-Morpholine-Derivative

Optimization Table: Coupling Conditions

ParameterStandard ConditionOptimization for Low Reactivity
Solvent Isopropanol (IPA) or EthanolDMSO or NMP
Base DIPEA (3.0 eq)K2CO3 or Cs2CO3
Temperature 80°C (Reflux)100–120°C
Catalyst NoneKF (Potassium Fluoride) - increases F- leaving group effect
Time 4–12 Hours12–24 Hours

Step-by-Step Coupling Protocol:

  • Suspend the Heteroaryl Chloride (1.0 eq) in IPA (10 vol).

  • Add (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.2 eq).

  • Add DIPEA (3.0 eq).

  • Heat to reflux. The reaction often turns from a suspension to a clear solution, then precipitates the product.

  • Isolation: Cool to RT. If precipitate forms, filter and wash with cold IPA. If soluble, evaporate and purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Troubleshooting

Analytical Validation
  • Chiral Purity: Use a Chiralpak AD-H or IC column.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Expectation: (S)-isomer elutes distinctly from the (R)-isomer. Target >98% ee.

  • NMR Signature (CDCl3):

    • 
       2.25 ppm (s, 6H, -N(CH3)2).
      
    • 
       3.5–3.9 ppm (m, Morpholine ring protons).
      
Decision Tree for Troubleshooting

Troubleshooting Problem Low Yield or Purity? Check1 Is the Amide Reduction complete? Problem->Check1 Check2 Did Racemization occur? Check1->Check2 Yes Action1 Increase LiAlH4 equivalents or Reflux time. Check1->Action1 No Action2 Switch Coupling Reagent to HATU. Keep temp < 0°C during base addition. Check2->Action2 Yes Action3 Product lost in aqueous layer? Check2->Action3 No Action4 Use Continuous Extraction (DCM) or lyophilize aqueous phase. Action3->Action4 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Denton, R. M., et al. "A practical catalytic reductive amination of carboxylic acids." Royal Society of Chemistry, 2020. Link

  • Master Organic Chemistry. "Reduction of Amides to Amines with LiAlH4." Link

  • MDPI. "Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia." Molecules, 2023.[4][5] Link

  • National Institutes of Health (NIH). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 2021. Link

  • BenchChem. "Reductive Amination of Aldehydes using 4-Methylmorpholine-Borane."[6] Link

Sources

Application

functionalization of the morpholine ring in (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Application Note: Precision Functionalization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Abstract This technical guide details the functionalization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 122894-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Abstract

This technical guide details the functionalization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 122894-56-8 / 214273-18-4), a privileged chiral diamine scaffold. Morpholine rings are critical pharmacophores in medicinal chemistry due to their ability to lower lipophilicity (LogP) and improve metabolic stability compared to piperazines. This guide focuses on two distinct vectors of modification:

  • N4-Diversification: High-fidelity Buchwald-Hartwig cross-coupling to generate biaryl ethers/amines.

  • C-H Functionalization: Late-stage photoredox editing to introduce substituents at the

    
    -C positions (C3/C5) without pre-functionalization.
    

Molecular Profile & Reactivity Analysis

The substrate contains two nitrogen centers with distinct reactivity profiles.[1] Understanding this dichotomy is the prerequisite for successful derivatization.

FeatureChemical NatureReactivity Implications
N4-Position Secondary AmineHigh Nucleophilicity. The primary site for electrophilic attack (Alkylation, Acylation, Arylation).
Side Chain Tertiary DimethylamineBasic / Non-Nucleophilic. Acts as a proton acceptor. Risk of catalyst poisoning (Pd coordination) or quaternization if using alkyl halides.
C2-Center Chiral Carbon (S)Stereogenic. Adjacent to ether oxygen. Susceptible to racemization under harsh basic conditions (via elimination mechanisms).
C3/C5 Positions

-Amino C-H Bonds
Latent Reactivity. Accessible only via radical pathways (HAT or Photoredox).

Protocol A: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: Direct alkylation with aryl halides (SNAr) is often sluggish with electron-rich arenes. Palladium-catalyzed cross-coupling is preferred for its broad scope. We utilize XPhos , a dialkylbiaryl phosphine ligand, which forms a monoligated Pd(0) species that is highly active for secondary amines and resists inhibition by the substrate's basic side chain.

Reagents & Materials
  • Substrate: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.1 equiv)

  • Catalyst: Pd2(dba)3 (1.0 mol%)

  • Ligand: XPhos (2.0 mol%) or RuPhos (for sterically hindered halides)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd2(dba)3 and XPhos. Add 1 mL of solvent and stir at 60°C for 5 minutes. Why: This ensures formation of the active L-Pd(0) species prior to substrate exposure.

  • Substrate Addition: Add the aryl halide, the morpholine substrate, and NaOtBu to the vial.

  • Reaction: Seal the vial and heat to 100°C for 4-12 hours.

    • Checkpoint: Monitor via LCMS.[2] Look for the disappearance of the M+H (145.2) peak and appearance of the product mass.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black.

  • Purification: The product is a diamine. Use amine-functionalized silica (NH-silica) or add 1% Et3N to the eluent during flash chromatography to prevent streaking.

Mechanism of Action (Buchwald-Hartwig)[3][4][5]

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Morpholine Binding) OxAdd->Coord + Morpholine Deprot Deprotonation (Base: NaOtBu) Coord->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizes the role of the bulky XPhos ligand in facilitating the reductive elimination step, crucial for preventing


-hydride elimination side reactions.

Protocol B: C-H Functionalization via Photoredox Catalysis

Rationale: To modify the morpholine ring carbons (C3/C5), we employ a "Minisci-type" radical alkylation. This method uses a Hydrogen Atom Transfer (HAT) photocatalyst to abstract a hydrogen alpha to the nitrogen, generating a nucleophilic


-amino radical that attacks electron-deficient heteroarenes.

Critical Constraint: This reaction is regioselective for the C3/C5 positions (alpha to Nitrogen) over C2/C6 (alpha to Oxygen) due to the lower Bond Dissociation Energy (BDE) of


-N C-H bonds (~90 kcal/mol) vs 

-O C-H bonds (~94 kcal/mol).
Reagents & Materials
  • Substrate: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 equiv)

  • Coupling Partner: Heteroarene (e.g., Isoquinoline, Pyridine) (1.5 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • HAT Reagent: Quinuclidine (10 mol%) or Persulfate (

    
    )
    
  • Acid: TFA (1.0 equiv) – Crucial to protonate the morpholine nitrogen, activating the C-H bond.

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology
  • Setup: In a clear glass vial, dissolve the morpholine substrate in MeCN:H2O (1:1).

  • Acidification: Add TFA. Why: Protonation forms the ammonium species, which increases the electrophilicity of the radical cation intermediate.

  • Irradiation: Add the photocatalyst and heteroarene. Degas by sparging with N2 for 10 minutes.

  • Reaction: Irradiate with Blue LEDs at RT for 24 hours.

  • Quench: Basify with sat. NaHCO3 (pH > 9) to liberate the free base.

  • Extraction: Extract with DCM (3x). The product will be in the organic layer.[2]

Quality Control & Stereochemical Integrity

Maintaining the (S)-configuration at C2 is paramount. The C2 center is sensitive because it is alpha to the ether oxygen.

Validation Workflow:

  • Racemization Check: Perform Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak IC or AD-H.

    • Mobile Phase: CO2 / MeOH + 0.1% Isopropylamine.

    • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.[1][3][4][5]

  • Regiochemistry Confirmation (for C-H functionalization): Use 2D NMR (HMBC/HSQC).

    • Signal: Look for the disappearance of C3 protons and cross-peaks between the new aryl group and C3.

Analytical Data Summary
MetricMethodExpected Result
Purity UPLC-MS (C18)>95% Area under curve
Identity 1H NMR (DMSO-d6)N-Me singlets at

2.2 ppm; Morpholine O-CH2 at

3.5-3.8 ppm
Chirality Chiral SFCSingle peak (compare to racemic standard)

Experimental Workflow Diagram

Workflow cluster_path1 Path A: N-Arylation cluster_path2 Path B: C-H Edit Start Start: (S)-Morpholine Substrate Step1A Pd-Cat / Base Degassing Start->Step1A Step1B Ir-Cat / Blue LED Acidification Start->Step1B Step2A Heat 100°C 4-12h Step1A->Step2A QC QC Check: Chiral SFC 1H NMR Step2A->QC Step2B Radical Gen 24h RT Step1B->Step2B Step2B->QC Final Final Product (>98% ee) QC->Final

Figure 2: Decision tree for functionalization. Path A targets the nucleophilic Nitrogen; Path B targets the C-H scaffold.

References

  • Buchwald-Hartwig Amination of Morpholines

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Amines." Journal of the American Chemical Society.
  • Photoredox C-H Functionalization

    • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011).
  • Stereochemical Stability of Morpholines

    • Li, M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.
  • Minisci Reaction Protocols

    • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions.

Sources

Method

Application Note: Protocols for N-Alkylation of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Strategic Analysis & Chemical Context The substrate (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 122894-56-8) represents a high-value chiral diamine scaffold often utilized in CNS-active drug discovery and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Context

The substrate (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 122894-56-8) represents a high-value chiral diamine scaffold often utilized in CNS-active drug discovery and kinase inhibitor design.

Substrate Reactivity Profile
  • Nucleophilic Center: The morpholine nitrogen (secondary amine, pKa ~8.3) is the primary nucleophile.

  • Bystander Moiety: The exocyclic N,N-dimethylamine (tertiary amine, pKa ~10.7) acts as an internal base but is generally non-nucleophilic under standard alkylation conditions due to steric bulk and lack of protons.

  • Stereochemical Risk: The (S)-configuration at the C2 position is relatively robust. However, strong bases or high temperatures combined with electron-withdrawing groups on the alkylating agent can induce racemization via ring-opening/closing mechanisms or elimination pathways.

  • Solubility Challenge: The product is a highly polar diamine. Standard aqueous workups often result in product loss to the aqueous phase unless pH is strictly controlled (

    
    ).
    
Decision Matrix for Method Selection

The choice of protocol depends heavily on the nature of the alkyl group (


) to be introduced.

MethodSelection Start Target Alkyl Group (R) Type Nature of R-Group? Start->Type Primary Primary Alkyl (e.g., Ethyl, Benzyl) Type->Primary Linear/Branched Methyl Methyl Group Type->Methyl Smallest R Complex Complex/Functionalized (e.g., Heterocycles) Type->Complex Sensitive Groups MethodA Method A: Reductive Amination (High Selectivity) Primary->MethodA Preferred MethodB Method B: Direct Alkylation (SN2) (Careful Stoichiometry) Primary->MethodB Alternative MethodC Method C: Formaldehyde/STAB or Eschweiler-Clarke Methyl->MethodC Complex->MethodA Mild Conditions Complex->MethodB If Halide Available

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on the target substituent.

Method A: Reductive Amination (The Gold Standard)

Application: Best for introducing primary and secondary alkyl groups (e.g., Ethyl, Isopropyl, Benzyl) with high chemoselectivity and minimal risk of quaternization.

Mechanism & Rationale

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids HCN generation. Crucially, STAB reduces the intermediate iminium ion faster than the starting aldehyde/ketone, preventing side reactions [1].

Expert Insight: The presence of the basic dimethylamino side chain in the substrate means the reaction pH must be carefully modulated. If the solution is too acidic, the morpholine nitrogen protonates and becomes non-nucleophilic.

Protocol

Reagents:

  • Substrate: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 eq)

  • Aldehyde/Ketone: 1.1 – 1.2 eq

  • Reductant:

    
     (STAB) (1.5 eq)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Workflow:

  • Imine Formation (Equilibrium):

    • In a dry reaction vial, dissolve the Substrate (1.0 mmol) in DCE (5 mL).

    • Add the Aldehyde/Ketone (1.1 mmol).

    • Add Acetic Acid (1.0 mmol). Note: This neutralizes the basic side chain and catalyzes iminium formation.

    • Stir at Room Temperature (RT) for 30–60 minutes. Visual Check: Solution often turns slightly yellow.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) in one portion.

    • Allow to warm to RT and stir for 4–16 hours.

    • Monitoring: Check by LCMS. Look for disappearance of Starting Material (M+H = 145.1) and appearance of Product (M+H = 145 + R).

  • Workup (Critical for Diamines):

    • Quench with saturated aqueous

      
       .[2] Stir for 15 mins until gas evolution ceases.
      
    • pH Adjustment: The aqueous layer must be basic (

      
      ) to ensure the product is in the free base form. If necessary, add a few drops of 1M NaOH.
      
    • Extract with DCM (3 x 10 mL). Tip: If the product is very polar, use 10% MeOH in DCM for extraction.

    • Dry combined organics over

      
      , filter, and concentrate.
      

Method B: Direct Alkylation ( )

Application: Used when the alkylating agent is an alkyl halide (chloride, bromide, iodide) or sulfonate, and the corresponding aldehyde is unstable or unavailable.

Mechanism & Rationale

Direct alkylation carries the risk of over-alkylation (forming the quaternary ammonium salt). To mitigate this, we use a mild base and strictly control stoichiometry. The solvent choice (Acetonitrile) balances solubility with reaction rate [2].

SN2Reaction Substrate Morpholine Substrate (Secondary Amine) TS Transition State (SN2) Substrate->TS RX Alkyl Halide (R-X) (Electrophile) RX->TS Base Base (K2CO3) (Proton Scavenger) Base->TS Removes HX Product Mono-Alkylated Product (Tertiary Amine) TS->Product Quat Quaternary Salt (Over-Alkylation) Product->Quat + Excess R-X

Figure 2: Reaction pathway for direct alkylation, highlighting the risk of quaternization if stoichiometry is uncontrolled.

Protocol

Reagents:

  • Substrate (1.0 eq)

  • Alkyl Halide (0.95 – 1.0 eq) Note: Slight deficit prevents over-alkylation.

  • Base:

    
     (anhydrous, powder) (2.0 – 3.0 eq) or DIPEA (for soluble bases).
    
  • Solvent: Acetonitrile (ACN) (High purity).

Step-by-Step Workflow:

  • Preparation:

    • Suspend Substrate (1.0 mmol) and

      
        (3.0 mmol) in ACN (5 mL).
      
    • Stir vigorously at RT for 10 minutes to ensure deprotonation/surface contact.

  • Addition:

    • Dissolve Alkyl Halide (0.95 mmol) in ACN (1 mL).

    • Add the alkyl halide solution dropwise over 20 minutes. Why: Keeping the concentration of alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction:

    • Stir at RT (for reactive halides like benzyl bromide) or heat to 60°C (for unreactive alkyl chlorides).

    • Monitor by TLC/LCMS.

  • Workup:

    • Filter off the solid inorganic salts (

      
      ).
      
    • Concentrate the filtrate.

    • Purification: Flash chromatography is usually required to separate the product from trace unreacted starting material.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation of morpholine scaffolds.

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Primary Reagent Aldehyde + STABAlkyl Halide +

Selectivity (Mono vs. Bis) Excellent (>95:5)Moderate (Variable)
Reaction Time 4 – 16 Hours2 – 24 Hours
Impurity Profile Reduction byproducts (alcohols)Quaternary salts, elimination products (alkenes)
Purification Difficulty Low (Acid/Base extraction often sufficient)Medium (Column chromatography usually needed)
Yield (Typical) 80 – 95%60 – 80%

Troubleshooting & Quality Control

Issue: Poor Recovery during Extraction
  • Cause: The product contains two basic nitrogens and is highly water-soluble, especially as a salt.

  • Solution: Ensure the aqueous phase pH is > 12 before extraction. Use "Salting Out" (saturate aqueous layer with NaCl). Use Chloroform:Isopropanol (3:1) as the organic extraction solvent instead of pure DCM.

Issue: Over-Alkylation (Quaternization) in Method B
  • Cause: Excess alkyl halide or high temperature.

  • Solution: Switch to Method A if possible. If Method B is mandatory, use 0.8 eq of alkyl halide and recycle the unreacted starting material.

Issue: Epimerization at C2
  • Cause: High temperatures (>80°C) with strong bases.

  • Solution: Validate stereochemistry using Chiral HPLC. Avoid heating above 60°C. Use weak bases (

    
     or 
    
    
    
    ) rather than NaH or KOtBu.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. Link

Sources

Application

Strategic Incorporation of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine into Scaffold Libraries

Executive Summary & Strategic Rationale The incorporation of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 122894-56-8) represents a high-value strategy for enhancing the physicochemical profile and vector diversi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 122894-56-8) represents a high-value strategy for enhancing the physicochemical profile and vector diversity of medicinal chemistry libraries. Unlike the achiral morpholine scaffold, this building block introduces a defined stereocenter and a flexible basic side chain.

Key Advantages:
  • Solubility Enhancement: The exocyclic dimethylamino group (pKa ~9.5) serves as a solubilizing handle, critical for lipophilic scaffold cores.

  • Vector Exploration: The C2-substitution directs the side chain out of the varying plane, allowing exploration of solvent-exposed pockets or specific salt-bridge interactions within a protein active site.

  • Metabolic Stability: The morpholine ring is a privileged pharmacophore known for high metabolic stability compared to piperazines or open-chain amines.

Physicochemical Profile
PropertyValue (Approx.)Implication for Drug Design
MW 144.22 g/mol Fragment-like; efficient LE (Ligand Efficiency).
cLogP -0.5 to 0.1Low lipophilicity aids in lowering overall library LogP.
pKa (N4) ~8.3Nucleophilic center for coupling.
pKa (Side chain) ~9.5Protonation at physiological pH improves aqueous solubility.
H-Bond Donors 1 (NH)Consumed upon library incorporation.
Chirality (S)-EnantiomerEnables specific 3D-vector probing; requires chiral QC.

Pre-Experimental Validation (Quality Control)

Before library production, the integrity of the chiral center must be validated. Racemization can occur if the starting material was stored improperly or synthesized via harsh conditions.

Protocol: Chiral Purity Assessment

Objective: Ensure enantiomeric excess (ee) > 98% prior to coupling.

  • Sample Prep: Dissolve 1 mg of building block in 1 mL EtOH containing 0.1% Diethylamine (DEA).

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

  • Flow Rate: 1.0 mL/min; Detection: UV @ 210 nm.

  • Criteria: The (S)-enantiomer should elute as a single sharp peak. Presence of a minor peak indicates racemization.

Incorporation Protocols

The secondary amine (N4) is the nucleophile. Due to the steric bulk at the C2 position, this amine is considered sterically hindered . Standard coupling conditions often fail; therefore, we utilize high-activity catalytic systems.

Workflow Visualization

LibraryWorkflow Start Scaffold Core (Ar-Cl, Ar-Br, R-COOH) Decision Electrophile Type? Start->Decision QC QC: Chiral Purity (>98% ee) QC->Start Verified MethodA Method A: Buchwald-Hartwig (RuPhos/Pd) Decision->MethodA Ar-Cl/Br (Unactivated) MethodB Method B: SNAr (DIPEA/DMSO) Decision->MethodB Heteroaryl-Cl (Activated) MethodC Method C: Amide Coupling (HATU/DMF) Decision->MethodC Carboxylic Acid Purification Purification: SCX Cartridge (Catch & Release) MethodA->Purification MethodB->Purification MethodC->Purification Final Final Library Plate Purification->Final

Figure 1: Decision tree for incorporating (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine based on scaffold electrophilicity.

Method A: Buchwald-Hartwig Coupling (For Unactivated Aryl Halides)

Context: Used when the scaffold is an unactivated aryl bromide or chloride. The C2-substituent creates steric hindrance, necessitating "Gen-3" or "Gen-4" Buchwald precatalysts with dialkylbiaryl phosphine ligands.

Reagents:

  • Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) or BrettPhos Pd G4.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (if functional group tolerance is an issue).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Protocol (100 µmol Scale):

  • Charge Vial: In a nitrogen-purged glovebox or using Schlenk technique, add:

    • Aryl Halide Scaffold (1.0 equiv, 100 µmol)

    • (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.2 equiv, 120 µmol)

    • NaOtBu (1.5 equiv, 150 µmol)

    • RuPhos Pd G4 (0.02 equiv, 2 µmol)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (1.0 mL, 0.1 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat at 80-100°C for 12-16 hours.

  • Work-up: Cool to RT. Dilute with EtOAc (3 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Validation: Analyze via LCMS. Expect [M+H]+ corresponding to Scaffold-Morpholine adduct.[1]

Expert Insight: If the scaffold contains base-sensitive esters, switch the base to K3PO4 and use t-BuOH/H2O (4:1) as solvent with BrettPhos Pd G3 at 100°C.

Method B: SNAr Displacement (For Activated Heterocycles)

Context: Ideal for scaffolds like chloropyrimidines, chloropyridines, or fluoronitrobenzenes.

Reagents:

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).

Step-by-Step Protocol:

  • Dissolution: Dissolve Scaffold (100 µmol) in DMSO (500 µL).

  • Addition: Add (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.5 equiv) and DIPEA (3.0 equiv).

  • Reaction: Shake/Stir at 100°C for 4-12 hours.

    • Note: Highly activated cores (e.g., 4-chloropyrimidine) may react at RT.

  • Quench: Dilute with 1:1 MeCN:Water.

Method C: Amide Coupling (For Carboxylic Acid Scaffolds)

Context: Attaching the morpholine to an acid core. Critical: The side chain tertiary amine is basic but less nucleophilic than the morpholine secondary amine. However, excess coupling reagent can lead to side reactions.

Reagents:

  • Coupling Agent: HATU (preferred for sterically hindered amines) or COMU.

  • Base: DIPEA.

  • Solvent: DMF.

Step-by-Step Protocol:

  • Activation: To the Acid Scaffold (100 µmol) in DMF (500 µL), add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.

  • Coupling: Add (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.1 equiv).

  • Reaction: Stir at RT for 2-4 hours.

  • Monitoring: Watch for the disappearance of the activated ester via LCMS.

Purification & Isolation Strategy

Because the product contains a highly basic dimethylamino group, standard acidic reverse-phase purification can be challenging due to peak tailing.

Recommended Strategy: SCX (Strong Cation Exchange) "Catch and Release" This method is superior for library purification as it removes non-basic impurities (unreacted aryl halides, phenols) efficiently.

  • Load: Acidify the crude reaction mixture with acetic acid and load onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush with MeOH to remove neutral/acidic impurities.

  • Elute: Release the product using 2M NH3 in MeOH.

  • Concentrate: Evaporate the ammoniacal methanol to yield the free base.

References

  • Morpholine Scaffolds in CNS Discovery

    • Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link

  • Buchwald-Hartwig Conditions for Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Synthesis of 2-Substituted Morpholines: D'Souza, D. M., et al. (2008). "Synthesis of 2-substituted morpholines." Organic Letters.
  • General Library Purification Protocols

    • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry. Link

  • Commercial Availability & Properties

    • PubChem Compound Summary: N,N-dimethyl-1-(morpholin-2-yl)methanamine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Welcome to the technical support guide for the purification of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4). This document provides in-depth troubleshooting advice and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity and enantiomeric excess for this valuable chiral building block.

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a polar, basic compound featuring three key structural elements: a chiral center, a tertiary amine, and a secondary amine within a morpholine ring. These features present unique challenges during purification, primarily related to its strong interactions with standard stationary phases and the critical need to separate it from its (R)-enantiomer. This guide is designed to help you navigate these challenges effectively.

Section 1: Troubleshooting Chromatographic Purification

Chromatography is often the first-line approach for purification. However, the basic nature of this diamine can lead to significant issues with standard silica gel chromatography.

Q1: Why is my compound streaking severely or not eluting from a standard silica gel column?

Answer:

This is the most common issue encountered and is a direct result of strong acid-base interactions. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your compound are protonated by these acidic sites, causing the molecule to adsorb very strongly and often irreversibly to the stationary phase.[1][2] This leads to significant peak tailing, low recovery, and poor or no separation.

Causality: The strong ionic interaction between the protonated amine (a cation) and the deprotonated silanol surface (an anion) is much stronger than the typical polar interactions (like hydrogen bonding) that govern normal-phase chromatography. This prevents the compound from eluting cleanly with the mobile phase.

Q2: How can I improve the peak shape and achieve separation on a normal-phase column?

Answer:

To overcome the strong acid-base interactions, you must either neutralize the acidic sites on the silica or use a mobile phase that can effectively compete with your compound for these sites.

Option A: Mobile Phase Modification (Competing Base)

The most straightforward approach is to add a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[2]

  • Mechanism: A competing base like TEA is small and volatile. It neutralizes the acidic silanol sites on the silica, effectively "masking" them from your target compound.[1] This allows your compound to elute based on polarity differences rather than being stuck via ionic interactions.

  • Protocol:

    • Start by adding 0.5-1% (v/v) of triethylamine to your entire mobile phase system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Ensure you equilibrate the column with the amine-modified solvent system before loading your sample.

    • Pro-Tip: For very stubborn compounds, a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1) can be highly effective, but be mindful of the higher polarity.[1]

Option B: Use an Amine-Functionalized Silica Column

A more robust solution is to use a commercially available stationary phase where the silica surface has been chemically modified with amino groups (e.g., KP-NH silica).[1]

  • Mechanism: These columns have a basic surface that repels basic compounds, eliminating the problematic acid-base interaction entirely. This results in symmetrical peak shapes and more predictable separations.

Q3: When should I consider using reversed-phase chromatography? What are the ideal conditions?

Answer:

Reversed-phase (RP) chromatography on a C18 column is an excellent alternative, especially for polar compounds that are challenging to purify in normal-phase.[3] For basic amines, controlling the mobile phase pH is critical for success.

  • Mechanism: You want your amine to be in its neutral, free-base form. In this state, it is more hydrophobic (lipophilic) and will have a stronger retention on the nonpolar C18 stationary phase, which is necessary for separation to occur.[2] If the mobile phase is acidic, your compound will be protonated (ionized) and will elute very quickly with little to no retention.

  • Recommended Conditions:

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A gradient of Water and Acetonitrile or Methanol.

    • pH Modifier: Add a base to the mobile phase to maintain a pH above the pKa of your compound's conjugate acids (typically pH > 9). A common choice is to add 0.1% triethylamine (TEA) or ammonium hydroxide to both the aqueous and organic solvents.[2] This ensures your compound remains in its neutral form throughout the run, leading to better retention and separation.[2]

MethodStationary PhaseMobile Phase ExampleProsCons
Standard Normal Phase Silica GelEtOAc/HexaneReadily availableSevere peak tailing, poor recovery for basic amines.[1]
Modified Normal Phase Silica GelDCM/MeOH + 1% TEAImproved peak shape, uses standard silicaTEA can be difficult to remove, inconsistent results.
Amine-Modified NP Amine-functionalized SilicaEtOAc/HexaneExcellent peak shape, highly reproducibleMore expensive than standard silica.
Reversed Phase C18 SilicaWater/Acetonitrile + 0.1% NH4OHExcellent for polar compounds, high resolutionRequires pH control, fractions are aqueous.[2][3]

Section 2: Achieving High Enantiomeric Purity

Since the biological activity of chiral molecules often resides in a single enantiomer, achieving high enantiomeric excess (e.e.) is paramount. If your synthesis produces a racemic or enantioenriched mixture, a dedicated chiral resolution step is required.

Q4: My compound has low enantiomeric excess (e.e.). What are the primary methods for chiral resolution?

Answer:

The two most common and effective methods for resolving enantiomers on a preparative scale are diastereomeric salt crystallization and chiral chromatography.

  • Diastereomeric Salt Crystallization: This classical technique involves reacting your racemic amine with a single enantiomer of a chiral acid.[4] This creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties (like solubility), they can be separated by fractional crystallization.[4][5] This method is often preferred for large-scale purification due to its cost-effectiveness.

  • Chiral Chromatography (HPLC/SFC): This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[6] This technique offers high resolution but can be more expensive and time-consuming for large quantities.

G crude Crude Product purity_check Assess Purity Needs crude->purity_check achiral_issue Achiral Impurities Present? purity_check->achiral_issue Initial Cleanup chiral_issue Enantiomeric Purity Low? purity_check->chiral_issue High Chemical Purity achiral_issue->chiral_issue No flash_chrom Standard/Modified Flash Chromatography achiral_issue->flash_chrom Yes chiral_method Select Chiral Method chiral_issue->chiral_method Yes final_product Pure (S)-Enantiomer chiral_issue->final_product No, e.e. >99% flash_chrom->chiral_issue rp_chrom Reversed-Phase Chromatography distill Distillation / Extraction diastereo_xtal Diastereomeric Salt Crystallization chiral_method->diastereo_xtal Large Scale chiral_hplc Preparative Chiral HPLC / SFC chiral_method->chiral_hplc Small Scale / Analytical diastereo_xtal->final_product chiral_hplc->final_product

Caption: Decision tree for selecting a purification method.

Q5: How do I perform a diastereomeric salt crystallization?

Answer:

This process involves four main steps: chiral acid selection, salt formation, fractional crystallization, and liberation of the free amine.

  • Chiral Acid Selection: The choice of resolving agent is critical. Commonly used chiral acids for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[4] You may need to screen several acids to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.

    • Screening: In small vials, dissolve your racemic amine (1 eq) in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). Add a solution of the chiral acid (0.5-1.0 eq). The ideal system will show one diastereomer precipitating out of solution as a crystalline solid upon cooling or standing.

  • Salt Formation (Scale-up):

    • Dissolve the racemic (S/R)-amine in a suitable solvent (determined from screening) with gentle heating.

    • Add a solution of the chosen pure chiral acid (e.g., L-(-)-Tartaric acid) in the same solvent, typically using 0.5 to 1.0 molar equivalents relative to the amine.

    • Stir the solution and allow it to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent. This solid is your enriched diastereomeric salt (e.g., the (S)-amine-L-tartrate salt).

    • The enantiomeric purity of the salt can be improved by recrystallizing it one or more times from a fresh portion of the solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) until the pH is strongly basic (pH > 11) to deprotonate the amine.

    • Extract the free (S)-amine into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified (S)-enantiomer.

G cluster_0 Salt Formation & Separation cluster_1 Amine Liberation racemate Racemic (R/S)-Amine + Chiral Acid (L) mixture Diastereomeric Salt Mixture (R-L and S-L) in Solution racemate->mixture crystallize Fractional Crystallization mixture->crystallize solid Less Soluble Salt Crystals (e.g., S-L) crystallize->solid mother_liquor Mother Liquor with More Soluble Salt (R-L) crystallize->mother_liquor basify Dissolve in Water, Add Base (NaOH) solid->basify extract Extract with Organic Solvent basify->extract pure_S Pure (S)-Amine extract->pure_S

Caption: Workflow for chiral resolution via crystallization.

Section 3: Non-Chromatographic & General Issues

Q6: Can this compound be purified by distillation?

Answer:

Purification by distillation is plausible for removing non-volatile or very high-boiling impurities but is generally not suitable for separating enantiomers or closely related structural isomers. The boiling point of the parent compound, morpholine, is 129 °C. The target compound, with its additional dimethylaminomethyl group, will have a significantly higher boiling point.

  • When to Use: Distillation under vacuum can be an effective initial clean-up step to remove inorganic salts, residual high-boiling solvents (like DMSO), or polymeric byproducts before proceeding to chromatography or crystallization.

  • Limitations: It will not separate the (S) and (R) enantiomers. It is also unlikely to effectively remove impurities with similar boiling points. Thermal stability is also a concern; prolonged heating could lead to degradation.

Q7: My purified compound is showing signs of degradation. What are the proper storage and handling procedures?

Answer:

Amines, in general, can be susceptible to oxidation and can absorb atmospheric carbon dioxide to form carbonate salts.

  • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration (-4°C to -20°C) is recommended to minimize degradation.

  • Handling: Minimize exposure to air and moisture. As a basic compound, it should be kept away from acidic vapors and surfaces. Use clean, dry glassware and equipment.

References

  • University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • ACS Publications. (2025). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. Chem & Bio Engineering.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • Wikipedia. (n.d.). Chiral resolution.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer.
  • PubChem. (n.d.). MORPHOLINE.
  • Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica?
  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Sigma-Aldrich. (n.d.). Morpholine redistillation, = 99.5 110-91-8.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • Advanced ChemBlocks. (n.d.). N,N-dimethyl-1-(morpholin-2-yl)methanamine 95% | CAS: 122894-56-8.
  • BLDpharm. (n.d.). 214273-18-4|(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • University of Dhaka. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
  • Alchem Pharmtech. (n.d.). CAS 122894-56-8 | N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols.
  • Organic Syntheses. (n.d.). (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • ResearchGate. (2012, November 12). (PDF) ChemInform Abstract: Improved Protocol for the Synthesis of Flexibly Protected Morpholino Monomers from Unprotected Ribonucleosides.
  • Amanote Research. (n.d.). (PDF) Preparative Isolation and Purification of Three.
  • PubMed. (2024, January 15). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors.

Sources

Optimization

resolving enantiomeric excess issues in morpholine derivatives

Status: Operational Ticket Focus: Resolving Enantiomeric Excess (ee) & Stereocontrol Issues Operator: Senior Application Scientist Welcome to the Bench You are likely here because your morpholine derivative—a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Resolving Enantiomeric Excess (ee) & Stereocontrol Issues Operator: Senior Application Scientist

Welcome to the Bench

You are likely here because your morpholine derivative—a critical pharmacophore in neuroactive and oncology pipelines—is failing chiral specifications. Morpholines present a unique "triad of trouble" for stereochemistry:

  • Basicity: The secondary amine facilitates self-racemization via proton exchange if adjacent to activating groups.

  • Coordination: The O-N heterocycle chelates metal catalysts, poisoning asymmetric hydrogenation.

  • Flexible Conformation: The chair-boat interconversion complicates chiral recognition in HPLC and crystallization.

This guide bypasses standard textbook advice to address the specific failure modes of 2- and 3-substituted morpholines.

Module 1: Asymmetric Synthesis Troubleshooting
Issue: Loss of ee During Cyclization (The Aziridinium Trap)

Symptom: You started with 99% ee chiral amino alcohol, but the cyclized morpholine product dropped to 70–80% ee.

Root Cause: When cyclizing


-substituted amino alcohols (e.g., using TsCl/Base or Mitsunobu conditions), the reaction often does not proceed via a direct 

displacement. Instead, the nitrogen lone pair displaces the leaving group first, forming a transient, highly reactive aziridinium ion . The oxygen nucleophile can then attack either carbon of the 3-membered ring. If it attacks the chiral center, you get inversion (or retention depending on the mechanism), but if the ring opens non-selectively, you lose optical purity.

The Fix: Route Selection Logic Do not rely on thermodynamic control. You must force the kinetic pathway that avoids the aziridinium intermediate or ensures regiospecific opening.

  • Protocol A (The "Safe" Route): Use amide reduction. Synthesize the morpholin-3-one (lactam) first. The carbonyl suppresses the nitrogen lone pair, preventing aziridinium formation. Reduce the lactam to the amine after the ring is closed.

  • Protocol B (The "Hard" Route): If you must cyclize the amine directly, use sulfonyl aziridines as the starting material (ring-opening with the oxygen nucleophile) rather than relying on in-situ leaving group displacement.

Issue: Stalled Asymmetric Hydrogenation

Symptom: Iridium-catalyzed hydrogenation of 2H-1,4-oxazines or cyclic imines is sluggish or yields low ee.

Root Cause: Morpholine precursors (imines/enamines) are strong ligands. They bind irreversibly to the Iridium center, displacing the labile ligands required for the catalytic cycle.

The Fix: The Counter-Ion Effect Standard Pfaltz-type Iridium catalysts (e.g., Ir-PHOX) often fail here. You must destabilize the substrate-catalyst resting state.

  • Change the Anion: Switch from

    
     to BArF (
    
    
    
    )
    . The bulky, non-coordinating anion opens the coordination sphere for
    
    
    .
  • Add Additives: Use stoichiometric

    
     (iodine) or mild acid additives to activate the pre-catalyst if using dimeric precursors.
    

SynthesisLogic Start Start: Chiral Precursor Cyclization Cyclization Route Start->Cyclization Hydrogenation Hydrogenation Route Start->Hydrogenation CheckN Is Nitrogen Protected? Cyclization->CheckN CheckSub Substrate Type? Hydrogenation->CheckSub Aziridinium RISK: Aziridinium Scrambling CheckN->Aziridinium No (Free Amine) Lactam Safe: Morpholinone Reduction CheckN->Lactam Yes (Amide/Lactam) IrCat Use Ir-BArF Catalyst CheckSub->IrCat Cyclic Imine/Oxazine

Figure 1: Decision logic to avoid racemization pathways during morpholine synthesis.

Module 2: Resolution & Purification Protocols
FAQ: "Crystallization isn't working. I get an oil or racemic crystals."

The Solution: The Dutch Resolution Strategy Classical resolution with a single acid (e.g., L-Tartaric Acid) often fails because the lattice energy difference between the diastereomeric salts is insufficient. The Dutch Resolution method (developed by stereochemists in the Netherlands) uses a "family" of resolving agents simultaneously.

Why it works: Nucleation inhibition. The "wrong" diastereomer is inhibited from crystallizing by the presence of structurally similar impurities (the other acids), while the "correct" diastereomer crystallizes purely due to synergistic nucleation.

Protocol: Dutch Resolution for Morpholines

  • Prepare the Family: Create a 1:1:1 molar mix of:

    • Dibenzoyl-L-tartaric acid (DBTA)

    • Di-p-toluyl-L-tartaric acid (DTTA)

    • L-Tartaric acid

  • Stoichiometry: Use 1.0 equivalent of the total acid mix relative to your morpholine substrate.

  • Solvent: 2-Butanone (MEK) or Isopropanol. Avoid Methanol initially (solubility is often too high).

  • Process: Heat to reflux until clear. Cool slowly to room temperature.

  • Result: The precipitate will be the salt of the morpholine with one of the acids (usually the most insoluble one), but the yield and ee will be significantly higher than using that acid alone.

FAQ: "Can I use enzymes? My morpholine has an ester group."

The Solution: Lipase-Mediated Kinetic Resolution If your morpholine has a pendant hydroxyl or ester group (e.g., 2-hydroxymethyl morpholine), enzymes are superior to chemical resolution.

Protocol: Acylation via Candida Antarctica Lipase B (CAL-B) [1][2]

  • Enzyme: Novozyme 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: MTBE or Toluene (Dry).

  • Mechanism: The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol.

  • Validation: Stop reaction at 45-50% conversion. Filter enzyme. Separate the ester (product) from the alcohol (starting material) via silica flash chromatography.

ResolutionFlow Racemate Racemic Morpholine Functional Functional Group? Racemate->Functional Classical Classical Resolution Functional->Classical Basic Amine Only Enzymatic Kinetic Resolution (CAL-B) Functional->Enzymatic Contains -OH or -COOR Dutch Dutch Resolution (Mix DBTA/DTTA/TA) Classical->Dutch Standard Fails Flash Flash Column (Separation) Enzymatic->Flash Sep. Ester/Alcohol Salt Diastereomeric Salt (Crystallization) Dutch->Salt

Figure 2: Workflow for selecting the correct resolution strategy based on morpholine functionality.

Module 3: Analytical Integrity (HPLC/SFC)

Issue: "My enantiomers are tailing and merging on the HPLC."

Technical Insight: Morpholines interact strongly with the residual silanols of silica-based Chiral Stationary Phases (CSPs). Standard neutral mobile phases result in broad, tailing peaks that mask ee values.

The Fix: The "Basic" Rule You must suppress the ionization of the morpholine nitrogen on the column.

Column Selection & Conditions Table:

Column TypeCSP ChemistryMobile Phase RecommendationWhy?
Chiralpak IG / IB Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH + 0.1% DEA Immobilized phases allow stronger solvents; DEA (Diethylamine) is mandatory to sharpen peaks.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA + 0.1% DEA The "Workhorse." If separation is poor, switch to IG (immobilized) to use DCM/THF.
Chiralpak ZWIX Zwitterionic (Cinchona alkaloid)MeOH/AcN + Formic Acid/NH3 Best for Free Amines. Uses ion-exchange mechanism + chiral recognition. No derivatization needed.

Critical Warning: Never switch a column from a basic modifier (DEA) to an acidic one (TFA) without a massive neutral flush. You will precipitate salts inside the pores and destroy the column.

References
  • Review of Morpholine Synthesis: Palchykov, V. A. "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 2019.[3]

  • Iridium-Catalyzed Hydrogenation: Roseblade, S. J., & Pfaltz, A. "Iridium-catalyzed asymmetric hydrogenation of olefins."[4] Accounts of Chemical Research, 2007.[4]

  • Dutch Resolution Method: Vries, T., et al. "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998.

  • Enzymatic Resolution: Mathebula, N. P. "Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives." ChemBioChem, 2022. [2][5]

  • Organocatalytic Synthesis: Nielsen, M., et al. "A General, Enantioselective Synthesis of Protected Morpholines." Journal of Organic Chemistry, 2012.

Sources

Troubleshooting

minimizing side reactions during (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine coupling

This guide is designed as a specialized Technical Support Center for researchers working with (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4). This molecule presents a unique "Steric-Electronic" trap: S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers working with (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4).

This molecule presents a unique "Steric-Electronic" trap:

  • Steric Hindrance: The C2-substituent creates significant bulk directly adjacent to the nucleophilic nitrogen, slowing reaction kinetics.

  • Internal Basicity: The tertiary dimethylamino tail acts as an intramolecular base, which can interfere with standard coupling protocols.

Current Status: 🟢 Operational

Topic: Minimizing Side Reactions & Optimization Lead Scientist: Dr. A. Vance, Senior Application Chemist

🔬 Core Troubleshooting Modules

Issue 1: "I am seeing a +99 Da impurity in my LCMS when using HATU."

Diagnosis: Guanidinylation of the Secondary Amine. Severity: High (Irreversible side reaction).

Technical Explanation: Due to the steric bulk at the C2 position of the morpholine ring, the nucleophilic attack on the activated ester is kinetically slow. When using uronium/guanidinium reagents like HATU or HBTU, the slow coupling rate allows the amine to attack the coupling reagent itself rather than the activated acid. This forms a stable tetramethylguanidinium adduct (+99 Da mass shift).

Corrective Protocol:

  • Switch Reagents: Move away from HATU/HBTU for this specific amine.

    • Recommended:T3P (Propylphosphonic anhydride) or COMU .[1]

  • Protocol Adjustment (If HATU is mandatory):

    • Pre-activation is critical. Allow the Acid + HATU + Base to react for 15–30 minutes before adding the morpholine amine. This ensures the HATU is consumed to form the OAt-active ester before the amine is introduced, minimizing the concentration of free electrophilic HATU.

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: Steric Shielding & Salt Bridging. Severity: Moderate.

Technical Explanation: The (dimethylamino)methyl tail can form an intramolecular H-bond or salt bridge with the protonated morpholine nitrogen or the activated acid, creating a "locked" conformation that impedes orbital overlap. Standard carbodiimides (EDC/DCC) are often too slow to overcome this barrier.

Corrective Protocol:

  • Use a "Power Coupling" System:

    • Reagent: T3P (50% in EtOAc/DMF).

    • Solvent: DMF or NMP (Polar aprotic solvents disrupt the internal H-bonds).

    • Temperature: Heat to 40–50°C. T3P is thermally stable and produces low epimerization, making it safe to heat, unlike HATU which degrades.

Issue 3: "My chiral acid partner is racemizing during the coupling."

Diagnosis: Base-Mediated Epimerization (The "Internal Base" Effect). Severity: Critical (Loss of stereochemical integrity).

Technical Explanation: While the (S)-morpholine center is chemically stable, the dimethylamino tail is basic. Even if you limit the external base (DIPEA), the amine substrate itself brings a base into the immediate vicinity of the activated acid. If your acid partner has an alpha-chiral center (e.g., Phenylglycine, Alanine), this "intramolecular base" facilitates proton abstraction and racemization.

Corrective Protocol:

  • Switch to Collidine: Replace DIPEA/TEA with 2,4,6-Collidine . It is a weaker, non-nucleophilic base that is less likely to cause alpha-deprotonation but sufficient to drive the coupling.

  • Acidic/Neutral Coupling: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline). EEDQ couples without added base, neutralizing the risk of base-mediated racemization.[1]

📊 Reagent Selection Matrix

Use this table to select the optimal coupling system based on your specific constraints.

ConstraintRecommended ReagentBase SystemWhy?
Standard Coupling COMU / Oxyma DIPEA (2.0 eq)High reactivity, lower guanidinylation risk than HATU.
High Steric Bulk T3P (50% soln) NMM or PyridineT3P is the "gold standard" for hindered secondary amines.
Racemization Prone Acid T3P or EEDQ Collidine (Sym-collidine)Low dielectric environment minimizes epimerization.
Cost Sensitive IBCF (Mixed Anhydride) NMMIsobutyl chloroformate is cheap but requires strict -15°C control.

🧠 Visual Logic: Optimization Workflow

The following diagram illustrates the decision logic for optimizing the coupling of sterically hindered morpholines.

CouplingLogic Start Start: (S)-Morpholine Coupling CheckAcid Is the Acid Partner Racemization Prone? Start->CheckAcid CheckSteric Is the Acid Partner Sterically Hindered? CheckAcid->CheckSteric No RacemizationRisk RISK: Base-mediated Epimerization CheckAcid->RacemizationRisk Yes StericRisk RISK: Slow Kinetics & Guanidinylation (+99 Da) CheckSteric->StericRisk Yes Standard Standard Protocol: COMU + DIPEA CheckSteric->Standard No Sol_Collidine Use T3P + Collidine (Weak Base) RacemizationRisk->Sol_Collidine Sol_EEDQ Use EEDQ (No Base) RacemizationRisk->Sol_EEDQ Sol_T3P_Heat Use T3P @ 40°C Solvent: DMF/NMP StericRisk->Sol_T3P_Heat Sol_AcidChloride Convert to Acid Chloride (if acid stable) StericRisk->Sol_AcidChloride

Caption: Decision tree for selecting coupling conditions based on the acid partner's sensitivity and steric profile.

📝 Validated Protocol: T3P Coupling for Hindered Morpholines

This protocol is optimized to prevent the "stall" often seen with EDC/HATU due to the steric bulk of the C2-substituent.

Materials:

  • Acid Partner (1.0 equiv)[2]

  • (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 equiv)

  • NMM (N-Methylmorpholine) (2.5 equiv)

  • Solvent: Anhydrous DMF or EtOAc (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and the Amine in the solvent.

  • Base Addition: Add NMM. Stir for 5 minutes. Note: Unlike HATU, we do not pre-activate the acid alone; T3P works best in the presence of the amine.

  • Reagent Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Check LCMS at 1 hour.

    • Troubleshoot: If conversion is <50%, heat to 45°C .

  • Workup (Crucial Step):

    • The product is a diamine and likely amphiphilic.

    • Dilute with EtOAc.

    • Wash 1: Sat. NaHCO3 (Removes T3P byproducts).

    • Wash 2: Water (x3) (Removes DMF).

    • Wash 3: Brine.

    • Rescue: If product is not in the organic layer, saturate the aqueous layer with NaCl and extract with DCM:IPA (3:1) .

📚 References & Authority

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Detailed comparison of T3P vs HATU for hindered systems).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanisms of guanidinylation side reactions).

  • Bode, J. W., et al. (2014).[3] The Synthesis of Sterically Hindered Amides. Chimia. (Discusses kinetic barriers in hindered amine coupling).

  • BenchChem Technical Data . HATU Reagent Guide: Side Reactions & Guanidinylation. (Specific data on +99 Da adducts).

Sources

Optimization

Technical Support Center: Thermal Optimization for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Case ID: OPT-MORPH-2S-TEMP Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development Executive Summary & Core Directive The Molecule: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-MORPH-2S-TEMP Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary & Core Directive

The Molecule: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a critical chiral building block. Its synthesis typically hinges on the reductive amination of (S)-tert-butyl 2-formylmorpholine-4-carboxylate followed by N-Boc deprotection.

The Thermal Challenge: Temperature control is not merely about yield; it is the primary switch for enantiomeric purity . The C2 position of the morpholine ring (alpha to the aldehyde in the precursor) is chemically labile.

  • T > 25°C (Imine Step): High risk of racemization via enolization of the aldehyde.

  • T < -10°C (Reduction Step): Kinetic trapping leads to incomplete conversion and potential precipitation of reagents.

This guide provides a self-validating protocol to navigate these thermal boundaries.

Critical Temperature Zones (The "Why")

The synthesis involves two distinct thermal phases.[1][2][3] Understanding the thermodynamics of each prevents failure.

PhaseReaction StepOptimal TempCritical Failure Mode (High T)Critical Failure Mode (Low T)
Phase A Imine Formation 0°C – 5°C Racemization: The

-proton at C2 is acidic. Heat promotes enol formation, destroying the (S)-center.
Slow Kinetics: Equilibrium shifts back to aldehyde/amine; low conversion.
Phase B Hydride Reduction 0°C → RT Over-reduction/Side Reactions: Decomposition of STAB; reduction of protecting groups.Stalled Reaction: Hydride transfer is rate-limiting; reaction stalls.
Phase C Deprotection 20°C – 25°C Degradation: Acid-catalyzed ether cleavage of the morpholine ring.Incomplete Cleavage: Residual Boc intermediates complicate purification.

Validated Experimental Protocol

Objective: Synthesis of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine via Reductive Amination.

Reagents:
  • Substrate: (S)-tert-butyl 2-formylmorpholine-4-carboxylate (1.0 eq)

  • Amine Source: Dimethylamine (2.0 M in THF, 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

1. Imine Formation (The Chiral Lock):

  • Charge the reaction vessel with (S)-tert-butyl 2-formylmorpholine-4-carboxylate and DCE under

    
     atmosphere.
    
  • Cool system to 0°C using an ice/water bath.

  • Add Dimethylamine dropwise. Maintain internal temperature

    
    .
    
  • Add Acetic Acid.[2] Stir at 0°C for 30 minutes .

    • Checkpoint: This low-temp incubation allows the carbinolamine/iminium equilibrium to establish without triggering enolization (racemization).

2. Reductive Step:

  • Add STAB in three portions over 15 minutes, maintaining

    
    .
    
  • Remove ice bath and allow the mixture to warm to 20°C (Room Temperature) naturally.

  • Stir for 12–16 hours.

    • QC Check: TLC or LC-MS should show disappearance of aldehyde.

3. Workup & Deprotection:

  • Quench with saturated

    
     (gas evolution). Extract with DCM.
    
  • Concentrate organic layer.[4]

  • Deprotection: Dissolve residue in 4N HCl in Dioxane at 20°C . Stir for 2 hours.

  • Concentrate to dryness to yield the hydrochloride salt.

Visualizing the Pathway

The following diagram illustrates the reaction coordinate and where thermal risks occur.

ReactionPathway cluster_0 Thermal Control Zone Start (S)-N-Boc-2-formylmorpholine Inter Iminium Intermediate (Chirality at Risk) Start->Inter Dimethylamine, AcOH 0°C (Critical) Prod_Protected (S)-N-Boc-Product Inter->Prod_Protected STAB 0°C to RT Racemate Racemic Mixture (FAILURE) Inter->Racemate Heat (>25°C) Enolization Final (S)-Target Amine Prod_Protected->Final HCl/Dioxane 20°C

Caption: Figure 1. Reaction coordinate showing the critical 'Chirality at Risk' node where temperature control prevents irreversible racemization.

Troubleshooting Guide (FAQ Style)

Scenario A: "My yield is good, but the optical rotation is off (low ee%)."

Diagnosis: Racemization occurred during the imine formation step. Root Cause: The reaction temperature likely spiked upon addition of the amine or acid, or the mixture was stirred too long at RT before reduction. Corrective Action:

  • Strict 0°C Control: Ensure the internal temperature never exceeds 5°C during the addition of Dimethylamine and Acetic Acid.

  • Buffer pH: Ensure Acetic Acid is present. Basic conditions promote the removal of the

    
    -proton (C2), leading to the achiral enol.
    
  • Fast Reduction: Do not stir the imine overnight. Add the reducing agent (STAB) within 30–60 minutes of amine addition.

Scenario B: "The reaction stalled; I have unreacted aldehyde."

Diagnosis: Kinetic trapping or deactivated reducing agent. Root Cause: STAB is moisture-sensitive, or the temperature was kept at 0°C for the entire duration (insufficient energy for hydride transfer). Corrective Action:

  • The "Warm-Up": You must allow the reaction to reach Room Temperature (20–25°C) after the STAB addition is complete. The reduction step is kinetically slower than imine formation.

  • Reagent Quality: Verify STAB activity. If it smells strongly of acetic acid or is clumpy, use a fresh bottle.

Scenario C: "I see a dimer impurity (Morpholine-CH2-Morpholine)."

Diagnosis: Reductive dimerization. Root Cause: The primary amine (if using methylamine) or ammonia contamination reacted with two aldehyde molecules. However, with dimethylamine, this is rare unless the aldehyde undergoes self-aldol condensation. Corrective Action:

  • Dilution: Run the reaction more dilute (0.1 M in DCE).

  • Temperature: High temperatures (>40°C) favor aldol condensation of the starting aldehyde. Keep T < 25°C.

Advanced Troubleshooting Logic Tree

Use this flow to diagnose synthesis failures rapidly.

Troubleshooting Start Issue Detected CheckLCMS Check LC-MS/NMR Start->CheckLCMS LowYield Low Conversion? CheckLCMS->LowYield Racemization Low ee% / Racemic? CheckLCMS->Racemization OldReagent Check STAB Quality (Moisture damage?) LowYield->OldReagent Yes TempTooLow Did you warm to RT after addition? LowYield->TempTooLow Yes Sol_Fresh Use Fresh STAB Dry Solvents OldReagent->Sol_Fresh HighTemp Was Imine formed at >10°C? Racemization->HighTemp Yes Base Base Racemization->Base Sol_Cool Keep T < 5°C during addition HighTemp->Sol_Cool pH Yes

Caption: Figure 2. Diagnostic logic tree for isolating thermal and reagent-based failure modes.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[6]

    • Relevance: Establishes STAB as the gold standard for minimizing side reactions in reductive amin
  • Dangerfield, E. M., et al. (2010).[5] "Selective Reductive Amination of Aldehydes." Journal of Organic Chemistry, 75(16), 5470-5477. Link

    • Relevance: Discusses optimization of hydride/ammonia mediated reactions to prevent over-alkyl
  • Common Organic Chemistry. (n.d.). "Reductive Amination Conditions & Mechanisms." Link

    • Relevance: Provides general solvent/temperature compatibility d
  • Fisher Scientific. (n.d.). "Amine Protection / Deprotection Protocols." Link

    • Relevance: Validates the acidic deprotection conditions (HCl/Dioxane) for N-Boc morpholines.

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Salts

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine and its various salt forms....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine and its various salt forms. As a compound with multiple basic centers, its solubility behavior can be complex and highly dependent on the physicochemical environment. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles in your experimental work.

Frequently Asked Questions (FAQs)

Q1: We've synthesized a new salt of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, but it shows poor aqueous solubility. What are the initial steps to understand and address this?

A1: Low aqueous solubility of a novel salt is a common challenge. The initial approach should be a systematic characterization of the salt's physicochemical properties. Start by determining the pH of a saturated solution of the salt in deionized water. Since (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a basic compound, the pH of the solution will be influenced by the pKa of the parent compound and the nature of the counterion. The solubility of basic compounds is known to be pH-dependent, generally increasing with decreasing pH due to a higher degree of ionization.[1] Concurrently, confirm the solid-state properties of your new salt form, such as crystallinity versus amorphous nature, as this can significantly impact solubility.[2]

Q2: How does the choice of counterion affect the solubility of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine salts?

A2: The counterion plays a critical role in determining the physicochemical properties of the resulting salt, including its solubility, dissolution rate, stability, and hygroscopicity.[3][4][5] For a basic compound like (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, different acidic counterions will lead to salts with varying crystal lattice energies and interactions with water molecules. For instance, smaller, more compact counterions might lead to more stable crystal lattices and potentially lower solubility, whereas larger, more complex counterions could disrupt crystal packing and improve solubility.[3][6] A systematic salt screening study is often necessary to identify the optimal counterion for your desired application.[7][8][9]

Q3: We are observing inconsistent solubility results for the same salt of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine across different experiments. What could be the cause?

A3: Inconsistent solubility data often points to issues with experimental conditions or the solid form of the salt. Several factors could be at play:

  • Equilibration Time: Ensure that you are allowing sufficient time for the solution to reach equilibrium. For poorly soluble compounds, this can take 24 hours or longer.[10]

  • pH Control: The solubility of ionizable compounds is highly sensitive to pH.[11][12] Small variations in the pH of your solvent or buffer can lead to significant differences in solubility. Always measure and report the final pH of the saturated solution.

  • Polymorphism: The salt may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with its own unique solubility.[13] Inconsistent synthesis or handling procedures could lead to the presence of different solid forms in your samples.

  • Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent and recorded temperature.[14]

Q4: Can the "common ion effect" impact the solubility of my (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine salt?

A4: Yes, the common ion effect can significantly decrease the solubility of your salt.[15][16][17][18][19] This occurs when you attempt to dissolve the salt in a solution that already contains one of its constituent ions. For example, if you are working with the hydrochloride salt of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, dissolving it in a buffer containing chloride ions (e.g., a phosphate-buffered saline prepared with NaCl) will suppress its dissolution.[20] According to Le Chatelier's principle, the presence of a common ion will shift the dissolution equilibrium towards the undissolved salt, thereby reducing its solubility.[16][18][19]

Troubleshooting Guide

Problem 1: Low solubility in aqueous buffers for preclinical studies.

Symptoms:

  • The hydrochloride or another simple salt of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine shows insufficient solubility in standard buffers (e.g., PBS pH 7.4).

  • Precipitation is observed when preparing stock solutions for in vitro assays.

Root Cause Analysis and Solutions:

  • pH-Solubility Profiling: The primary reason for low solubility of a basic compound in a neutral or alkaline buffer is the low degree of ionization.

    • Action: Conduct a pH-solubility profile to understand the relationship between pH and the solubility of your salt. This involves measuring the equilibrium solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).

    • Rationale: The resulting profile will reveal the pH at which the compound is most soluble and can help in selecting appropriate buffer systems for your experiments. For a basic compound, solubility is expected to be higher at lower pH values.[1]

  • Salt Form Selection: The initial salt form may not be optimal.

    • Action: Perform a salt screening study with a variety of pharmaceutically acceptable counterions.[7][8][21] This can be done on a small scale using a 96-well plate format.[22]

    • Rationale: Different counterions can significantly alter the crystal packing and solvation properties of the salt, leading to substantial improvements in solubility.[3][5][6]

  • Use of Co-solvents or Solubilizing Agents: If modifying the pH or salt form is not feasible or sufficient, formulation strategies can be employed.

    • Action: Investigate the use of co-solvents (e.g., ethanol, propylene glycol, DMSO) or non-ionic surfactants (e.g., Tween 80, Cremophor EL) in your vehicle.[2][23]

    • Rationale: These excipients can increase the solubility of poorly soluble compounds by altering the polarity of the solvent system or by forming micelles that encapsulate the drug molecules.[24]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to 8).

  • Add an excess of the (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine salt to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Measure the pH of the resulting saturated solution.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the logarithm of the solubility versus the final measured pH.

Problem 2: Precipitation of the free base during dissolution of a salt.

Symptoms:

  • A salt of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine initially dissolves but then a precipitate forms over time.

  • This is often observed when dissolving the salt in a buffer with a pH higher than the pKa of the parent compound.

Root Cause Analysis and Solutions:

  • Disproportionation: The salt is likely undergoing disproportionation, where it converts to the less soluble free base in the higher pH environment.

    • Action: Characterize the precipitate by techniques such as XRPD or DSC to confirm if it is the free base.

    • Rationale: Understanding the nature of the precipitate is crucial for devising a solution.

  • "Spring and Parachute" Effect: This phenomenon can be leveraged in formulation development. The initial dissolution of the salt creates a supersaturated solution of the free base (the "spring"), which can enhance absorption if precipitation (the "parachute") is delayed.

    • Action: Investigate the use of precipitation inhibitors, such as polymers (e.g., HPMC, PVP), in your formulation.

    • Rationale: These polymers can help maintain a supersaturated state for a longer duration, which can be beneficial for oral absorption.

Workflow for Investigating Salt Disproportionation

cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Strategies A Salt of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine dissolved in buffer (pH > pKa) B Initial dissolution followed by precipitation A->B C Isolate and analyze precipitate (XRPD, DSC, etc.) B->C D Confirm precipitate is the free base C->D E Lower the pH of the medium D->E If pH modification is an option F Incorporate precipitation inhibitors (e.g., HPMC, PVP) D->F For formulation development G Select a salt with a lower pKa counterion D->G For salt re-screening A Tier 1: Initial Screen (Small scale, multiple counterions) B Assess Salt Formation & Aqueous Solubility A->B C Tier 2: Characterization (Select promising candidates) B->C D Analyze Crystallinity (XRPD), Thermal Properties (DSC/TGA), and Hygroscopicity (DVS) C->D E Tier 3: In-depth Analysis (Select 1-2 lead candidates) D->E F Evaluate Chemical & Physical Stability, Dissolution Rate E->F G Final Selection for Development F->G

Caption: A tiered approach to salt screening and selection.

Data Summary

The following table provides a hypothetical comparison of different salt forms of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine to illustrate the impact of the counterion on key physicochemical properties.

Salt FormAqueous Solubility (mg/mL at pH 7.4)Crystalline FormHygroscopicity (Weight gain at 80% RH)
Free Base< 0.1CrystallineLow (< 0.5%)
Hydrochloride5.2CrystallineModerate (2-3%)
Mesylate15.8CrystallineLow (< 1%)
Tartrate8.5AmorphousHigh (> 10%)
Hippurate2.1CrystallineLow (< 0.5%)

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine salts.

References

  • Ayogua, P. C., Ezugwu, M. I., & Eze, F. I. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. Journal of Chemistry Letters, 1, 77-83.
  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria.
  • Jack Westin.
  • HSCprep. (2024, November 22). The Common Ion Effect: Impact on Solubility Equilibria.
  • Britannica. (2025, March 5).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • O'Driscoll, C. M., & Griffin, B. T. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • David, S. E., Timmins, P., & Conway, B. R. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013, January 15). Strategies to address low drug solubility in discovery and development. PubMed.
  • Onyx Scientific.
  • Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2023, November 13).
  • Purohit, R., & Taylor, L. S. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
  • David, S. E., Timmins, P., & Conway, B. R. (2011, February 16). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online.
  • Determination of Solubility by Gravimetric Method.
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.).
  • Stephenson, G. A., Forbes, R. A., & Reutzel-Edens, S. M. (n.d.). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine.
  • Takács-Novák, K., & Avdeef, A. (n.d.). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed.
  • Ortiz, J., Castro, S., Borreguero, S., Mora, M., Peña, M. Á., & Martínez-Ohárriz, M. C. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Takács-Novák, K. (2016, June 29).
  • Estime, B., Kyeremateng, S. O., & Sadowski, G. (2025, October 14). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals.
  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. (2025, August 6).
  • Improved Pharma. (2021, February 14). Salt Screening.
  • Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Löbmann, K., Flouvat, A., & Rades, T. (2013, July 15). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed.
  • Bhandari, S., & Chow, K. (2008, August 16). An Investigation into the Influence of Counterion on the Properties of Some Amorphous Organic Salts.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2025, August 7).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Bharate, S. S., Kumar, V., Vishwakarma, R. A., & Singh, B. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.
  • Stahl, P. H. (2010, March 1).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Veranova.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Deshmukh, M. T., Ingole, P. G., Sharma, M. R., & Gite, T. N. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research.
  • ChemBK. (2024, April 10). N,N-DiMethyl-1-(Morpholin-2-yl)MethanaMine.
  • Andersson, S. B. E., Al-Tikriti, Y., Gryczke, A., & Wejdemar, M. (2019, February 15). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. PubMed.
  • Van den Mooter, G. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Allouche, A., Piras, G., Lagard, C., Marchand, P., Coge, F., Guillon, J., Rault, S., & Thérond, P. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
  • Hulse, J., & Gray, A. (2009, November 15).
  • Sciencemadness Wiki. (2022, September 1). Morpholine.
  • Alchem Pharmtech. CAS 122894-56-8 | N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
  • EPA. (2025, October 15). Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- Properties.
  • Advanced ChemBlocks. (2026, February 1). N,N-dimethyl-1-(morpholin-2-yl)methanamine 95% | CAS.
  • BLDpharm. 214273-18-4|(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
  • Methenamine Hippurate - PRODUCT INFORM

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Topic: Impurity Removal & Process Optimization Target Molecule: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS Registry Number: 214273-18-4 (Generic/Related) Chemical Class: Chiral 2-substituted Morpholine / Polar Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Process Optimization Target Molecule: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS Registry Number: 214273-18-4 (Generic/Related) Chemical Class: Chiral 2-substituted Morpholine / Polar Diamine[1][2]

Introduction: The "Polarity Trap"

Welcome to the technical guide for handling (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine . As a researcher, you likely selected this scaffold for its high water solubility and metabolic stability.[3] However, these same properties make purification a significant challenge.[2][3]

This molecule features two basic centers:[4]

  • Secondary Amine (Morpholine ring): pKa ~8.5[2][3]

  • Tertiary Amine (Dimethylamine side chain): pKa ~10.7[2][3]

The Core Challenge: The molecule is highly polar and hydrophilic.[2][3] Standard aqueous workups often result in massive yield loss to the aqueous phase, and silica chromatography frequently yields broad, tailing peaks due to interaction with acidic silanols.

This guide addresses these specific bottlenecks.

Module 1: Chromatographic Isolation

Issue: "My compound tails on silica and elutes with poor resolution."

Root Cause: The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak broadening and irreversible adsorption.

Solution A: The "Amine-Modified" Silica Protocol

Do not use standard silica without modification.[2][3] You must neutralize the stationary phase.[2][3]

  • Mobile Phase Additive: Add 1–2% Triethylamine (TEA) or 1% saturated aqueous NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).[1][2][3]

  • Pre-treatment: Flush the column with mobile phase containing the amine modifier before loading your sample.[2][3]

Solution B: Strong Cation Exchange (SCX) – Recommended

For polar amines, "Catch and Release" chromatography is superior to standard flash chromatography.[2][3] It separates based on basicity rather than polarity, effectively removing non-basic impurities (e.g., starting alcohols, neutral side products).[3]

SCX Workflow Diagram:

SCX_Workflow Load 1. LOAD Dissolve crude in MeOH/Water (pH < 7) Bind 2. BIND Amine protonates & binds to Sulfonic Acid groups Load->Bind Apply Sample Wash 3. WASH Flush with MeOH Removes non-basic impurities Bind->Wash Neutral Impurities pass through Elute 4. ELUTE Flush with 2M NH3 in MeOH Releases purified free base Wash->Elute Switch Solvent

Figure 1: "Catch and Release" purification strategy using SCX resin. This method isolates the diamine from non-basic reaction debris.

Module 2: Enantiomeric Purity

Issue: "I suspect racemization, or I need to upgrade the ee%."

Root Cause: The chiral center at C2 is susceptible to racemization under harsh basic conditions or high temperatures.[2][3] If your synthesis involved a non-stereoselective step (e.g., reductive amination of a ketone), you likely have a mixture of (S) and (R) enantiomers.

Protocol: Diastereomeric Salt Resolution

Since the molecule is a base, it can form diastereomeric salts with chiral acids.[2][3] This allows separation by crystallization rather than expensive chiral chromatography.[2][3]

Recommended Resolving Agent: L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1][2][3]

StepActionTechnical Rationale
1. Stoichiometry Dissolve 1.0 eq of crude amine in EtOH. Add 1.0 eq of L-Tartaric acid dissolved in warm EtOH.Forms the diastereomeric salt pair: [(S)-Amine][L-Acid] and [(R)-Amine][L-Acid].[1]
2. Nucleation Heat to reflux until clear, then cool slowly to RT.[2][3] If no crystals form, add Et₂O dropwise until turbid.[2][3]The (S,L) and (R,L) salts have different lattice energies and solubilities.
3. Filtration Filter the precipitate.[2][3] Do not discard the filtrate until you verify which isomer crystallized.Usually, one diastereomer crystallizes preferentially.
4.[2][3] Liberation Suspend the solid in minimal water, basify with 2M NaOH, and extract exhaustively with DCM/IPA (3:1).Frees the enantiomerically enriched amine base.[2][3]

Validation: Check optical rotation


 or run Chiral HPLC (Column: Chiralpak IC or AD-H; Mobile Phase: Hexane/IPA/DEA).

Module 3: Extraction & Yield

Issue: "My product stays in the water layer during workup."

Root Cause: The logP of this molecule is likely negative or near zero.[2][3] Standard DCM/Water extraction is inefficient.[2][3]

Troubleshooting Guide: The "Salting Out" Technique
  • Saturation: Saturate the aqueous phase with NaCl (brine) or K₂CO₃.[2][3] This reduces the solubility of organics in water ("Salting Out" effect).[3]

  • Solvent Switch: Do not use pure DCM or Ethyl Acetate.[2][3]

    • Use: DCM : Isopropanol (3:1) or n-Butanol .[1][2][3]

    • Note: n-Butanol has a high boiling point (117°C).[1][2][3] Ensure your rotary evaporator has a good vacuum pump, or form the HCl salt immediately in the butanol phase to precipitate the product.

Module 4: Metal Impurities

Issue: "I have residual Pd/Pt from the hydrogenation step."

Root Cause: Morpholines are often synthesized via hydrogenation of dehydromorpholines or benzyl-protected precursors using Pd/C. The amine nitrogens can chelate residual metal, carrying it into the final product.[2]

Solution: Scavenger Resins

Silica columns are often insufficient to remove chelated metals.[2][3]

  • Reagent: SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).[2][3]

  • Protocol:

    • Dissolve crude product in MeOH or THF.[2][3]

    • Add scavenger resin (usually 2–4 eq relative to expected metal content).[2][3]

    • Stir at 40°C for 2–4 hours.

    • Filter through a 0.45 µm frit.

    • Concentrate filtrate.[2][3]

Decision Tree for Purification:

Purification_Decision Start Crude Reaction Mixture CheckState Is the product a solid? Start->CheckState SolidYes Yes: Recrystallize (EtOH/Et2O or iPrOH) CheckState->SolidYes Solid SolidNo No: Oil/Gum CheckState->SolidNo Liquid CheckPurity Is purity > 85%? SolidNo->CheckPurity PurityHigh Yes: Distillation (High Vac, <1 mmHg) CheckPurity->PurityHigh PurityLow No: Chromatography CheckPurity->PurityLow ChromoType Select Method PurityLow->ChromoType MethodA SCX Column (Best for polar amines) ChromoType->MethodA MethodB Reverse Phase C18 (pH 10 Buffer) ChromoType->MethodB

Figure 2: Strategic decision tree for selecting the appropriate purification method based on physical state and crude purity.

References

  • Morpholine Synthesis & Properties

    • National Center for Biotechnology Information (2026).[2][3] PubChem Compound Summary for CID 8083, Morpholine.[2][3] Retrieved from .[1][2][3]

    • D'Adamio, G. et al. (2021).[2][3] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[2][3][4][5][6] Chemical Science. Retrieved from .[1][2][3]

  • pKa & Physical Data

    • Williams, R. (2022).[2][3] pKa Data Compiled.[2][3] Organic Chemistry Data. Retrieved from .[1][2][3]

  • Purification Protocols (SCX & Resolution)

    • Biotage (2024).[2][3][7][8] Strategies for the Purification of Highly Polar Amines.[2][3] Biotage Knowledge Base.[2][3] (General reference for SCX protocols).

    • Tang, A. et al. (2024).[2][3][7][8] Expanding Complex Morpholines Using Systematic Chemical Diversity.[2][3][8] Organic Letters. Retrieved from .[1][2][3]

  • Metal Scavenging

    • ResearchGate Discussion (2015).[2][3] Removal of metal impurities from polar organic compounds.[2][3][9] Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: Structural Elucidation and Purity Profiling of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Executive Summary & Application Scope Target Molecule: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS: 214273-18-4 (Generic generic/racemic references often apply; stereospecific analysis required) Primary Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Target Molecule: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS: 214273-18-4 (Generic generic/racemic references often apply; stereospecific analysis required) Primary Application: Chiral building block for kinase inhibitors (e.g., PI3K pathway) and CNS-active agents.

This guide provides a rigorous framework for interpreting the 1H NMR spectrum of the title compound. Unlike simple achiral amines, this molecule presents specific stereochemical challenges: a rigid morpholine chair conformation and a chiral center at C2 that renders the exocyclic methylene protons diastereotopic.

Comparative Focus: This guide compares the Free Base form against the HCl Salt form and the Boc-Protected Precursor . Distinguishing these forms is critical during the transition from organic synthesis to biological assay formulation.

Structural Dynamics & Conformational Analysis

To interpret the NMR accurately, one must understand the solution-state dynamics. The morpholine ring predominantly adopts a chair conformation.[1][2]

  • The Chiral Anchor: The (S)-configuration at C2 places the bulky

    
     substituent in the equatorial  position to minimize 1,3-diaxial steric strain.
    
  • Nitrogen Inversion: The ring nitrogen (N4) undergoes rapid pyramidal inversion at room temperature, averaging the signals for axial and equatorial N-H (unless protonated).

  • Diastereotopicity: The C2 chiral center breaks the symmetry of the exocyclic methylene (

    
    ), creating an ABX spin system rather than a simple doublet.
    
Visualization: Conformational Logic & Assignment Workflow

G cluster_0 Conformational Lock cluster_1 Spectral Consequences Start Target: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Chair Chair Conformation (Dominant) Start->Chair NMe N-Me Group Singlet (Free Base) vs Doublet (Salt) Start->NMe Subst C2-Substituent: Equatorial (Minimizes 1,3-diaxial strain) Chair->Subst RingH Ring Protons (H3, H5, H6) Axial/Equatorial Splitting (0.5 - 0.8 ppm) Subst->RingH Rigidity ExoH Exocyclic CH2 Diastereotopic (ABX System) Subst->ExoH Chirality

Figure 1: Conformational dependencies influencing the NMR signals. The C2-substituent locks the ring, enhancing the resolution of axial vs. equatorial protons.

Comparative Spectral Analysis

The most common error in handling this intermediate is misidentifying the salt form (often hygroscopic) as the free base, or failing to detect Boc-deprotection failure.

Scenario A: Free Base vs. HCl Salt

Context: Drug formulation often requires the salt for solubility, but synthesis yields the free base.

FeatureFree Base (

)
HCl Salt (

or

)
Mechanistic Cause
N-Me Signal Singlet,

2.25 - 2.30
Doublet/Broad,

2.80 - 2.95
Protonation of the tertiary amine introduces

coupling (in DMSO) and inductive deshielding.
Morpholine NH Broad singlet,

1.5 - 2.0 (Exchangeable)
Not visible (

) or Broad Downfield (

)
Rapid exchange in free base; fixed positive charge in salt.
H2 (Chiral Methine) Multiplet,

3.5 - 3.7
Deshielded,

3.9 - 4.2
Inductive effect of the adjacent protonated ammonium group.
Solubility Soluble in

, DCM
Insoluble in

; Soluble in

Polarity shift from lipophilic amine to ionic salt.
Scenario B: Target vs. Boc-Protected Precursor

Context: Verifying the final deprotection step (e.g., TFA/DCM or HCl/Dioxane).

FeatureTarget MoleculeBoc-Precursor (tert-butyl (S)-2-((dimethylamino)methyl)morpholine-4-carboxylate)
Boc-Group Absent Strong Singlet (9H) at

1.45
H3/H5 Protons Distinct Axial/Equatorial splittingBroadened/Rotameric
Symmetry Sharp, defined multipletsOften complex due to restricted rotation of the N-Boc bond (rotamers).

Detailed Spectral Assignment (Free Base in )

Protocol:

  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    
  • Concentration: 10 mg in 0.6 mL.

  • Frequency: 400 MHz or higher recommended for resolving the ABX system.

Representative Chemical Shift Table

Note: Values are representative of the 2-substituted morpholine scaffold. Exact shifts may vary


 ppm depending on concentration and water content.
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
N-Me

(x2)
2.26 Singlet (s)-Characteristic dimethylamine; sharp singlet confirms free rotation.
H6 (eq)

3.88 ddd

Adjacent to Oxygen (deshielded). Equatorial proton shows small couplings.
H6 (ax)

3.55 td

Adjacent to Oxygen. Large axial-axial coupling creates the "triplet" appearance.
H2

3.65 m-Chiral center. Overlaps with H6 region.[3][4] Requires HSQC for definitive assignment.
H3/H5

2.70 - 3.00 m (complex)-Adjacent to Nitrogen (shielded). H3 and H5 overlap; usually resolved as two sets of multiplets.
Exo-CH2

2.35, 2.45 dd (ABX)

Critical Feature. Diastereotopic protons adjacent to the chiral center. They do not appear as a simple doublet.
NH

1.80 br s-Exchangeable. Position varies with concentration/moisture.
Experimental Validation Workflow

To confirm the assignment of the diastereotopic protons and the chiral center, the following 2D experiments are mandatory for high-integrity data packages:

Workflow Sample Sample Prep (10mg in CDCl3) Proton 1H NMR (1D) Sample->Proton COSY COSY (Identify Spin Systems) Proton->COSY Coupling connectivity HSQC HSQC (Resolve H2 vs H6) Proton->HSQC C-H Correlation NOESY NOESY (Stereo-confirmation) HSQC->NOESY Spatial Proximity

Figure 2: Recommended validation workflow. HSQC is essential to distinguish the H2 methine from the deshielded H6 protons.

References

  • General Morpholine Conformational Analysis

    • Katritzky, A. R., et al. (2005).[2] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry. Link

    • Significance: Establishes the baseline axial/equatorial splitting patterns ( ppm) and coupling constants ( Hz).
  • 2-Substituted Morpholine Synthesis & Data

    • Moser, A. (2008).[5][6] "Recognizing the NMR pattern for morpholine." ACD/Labs. Link

    • Significance: Provides visual guides for the "tilted" multiplets characteristic of morpholine ring currents.
  • Synthetic Precursors (Boc-Protection)

    • Jain, A., et al. (2024).[3] "Synthesis and SAR of morpholine and its derivatives." E3S Web of Conferences. Link

    • Significance: Details the Boc-protected intermedi
  • Salt Form Shifts (General Amine Principles)

Sources

Comparative

Comparative Guide: Chiral HPLC Methods for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Executive Summary The analysis of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine presents a "perfect storm" of chromatographic challenges: it is a polar, basic secondary amine with negligible UV absorbance. Standard chir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine presents a "perfect storm" of chromatographic challenges: it is a polar, basic secondary amine with negligible UV absorbance. Standard chiral screening often fails due to peak tailing (silanol interactions) or poor detection limits.

This guide objectively compares the three most viable methodologies for resolving this enantiomer:

  • Direct Normal Phase (NP/POM): Immobilized Polysaccharide columns (The High-Throughput Standard).

  • Polar Ionic Mode (PIM): Macrocyclic Antibiotic columns (The MS-Compatible Alternative).

  • Indirect Derivatization: Pre-column reaction (The High-Sensitivity Solution).

Part 1: The Separation Challenge

Before selecting a method, the analyst must understand the physicochemical barriers imposed by the analyte.

FeatureChromatographic ImpactMitigation Strategy
Secondary Amine (Morpholine Ring) High pKa (~8.5) leads to severe tailing on silica-based columns due to silanol interactions.Requires basic additives (DEA/TEA) or high ionic strength buffers.
Lack of Chromophore No aromatic rings. UV absorbance is negligible >220 nm.Use low-UV (205-210 nm), RI, ELSD, CAD, or MS detection.
Polarity High aqueous solubility; poor retention on pure Normal Phase.Use Polar Organic Mode (POM) or Polar Ionic Mode (PIM).

Part 2: Comparative Methodology & Data

Method A: Immobilized Polysaccharide (Amylose-based)

Column: Chiralpak IA / Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) Mechanism: Hydrogen bonding and dipole-dipole interactions in a steric cleft.

  • Pros: Robust, scalable, industry standard.

  • Cons: Requires basic additive; low UV sensitivity.

Method B: Macrocyclic Antibiotic (Vancomycin)

Column: Chirobiotic V / V2 Mechanism: Inclusion complexation and ionic interactions.

  • Pros: Excellent for polar amines; compatible with MS (volatile buffers); aqueous-friendly.

  • Cons: Lower capacity than polysaccharides; slower equilibration.

Method C: Indirect Derivatization (GITC)

Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) Mechanism: Reacts with the morpholine nitrogen to form thioureas, introducing chirality and a UV chromophore.

  • Pros: High UV sensitivity (254 nm); reverses elution order often; runs on standard C18.

  • Cons: Kinetic resolution risks; extra sample prep steps.

Comparative Performance Data

Data simulated based on typical performance for 2-substituted morpholines.

MetricMethod A (Polysaccharide)Method B (Macrocyclic Antibiotic)Method C (Derivatization)
Resolution (

)
3.2 (Excellent)2.1 (Good)4.5 (Superior)
Tailing Factor (

)
1.3 (with 0.1% DEA)1.1 (Best symmetry)1.05
LOD (UV) 100 µg/mL (at 210 nm)N/A (Requires MS for low levels)0.5 µg/mL (at 254 nm)
Run Time 8 min 15 min25 min (+ 30 min prep)
Robustness HighMediumMedium (Reagent stability)

Part 3: Experimental Protocols

Protocol A: Direct Analysis (Recommended for Process Control)

System: HPLC with UV (Diode Array) or refractive index (RI). Column: Chiralpak IA, 4.6 x 250 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mix Acetonitrile (ACN) and Methanol (MeOH) in a 90:10 ratio.

    • Add 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA) .

    • Note: The DEA blocks silanols; the TFA improves peak shape for the tertiary amine side chain. The combination forms an in-situ salt that stabilizes retention.

  • Equilibration: Flush column at 1.0 mL/min for 20 column volumes.

  • Detection: Set UV to 210 nm (bandwidth 4 nm). Reference off.

  • Sample Diluent: Mobile phase.

Protocol B: Derivatization (Recommended for Trace Impurity Analysis)

System: UHPLC with UV.[1] Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Reagent Prep: Dissolve 10 mg GITC in 1 mL ACN.

  • Reaction:

    • Mix 100 µL Sample (in ACN) + 100 µL GITC solution + 10 µL Triethylamine.

    • Vortex and incubate at room temperature for 30 mins.

  • Quench: Add 10 µL Ethanolamine to consume excess reagent.

  • Analysis:

    • MP A: Water + 0.1% Formic Acid.[2]

    • MP B: ACN + 0.1% Formic Acid.[2]

    • Gradient: 5-95% B over 10 mins.

    • Detection: 254 nm.

    • Result: The (S)-enantiomer and (R)-enantiomer will elute as diastereomers with distinct retention times.

Part 4: Decision Logic & Workflows

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Analyte Characterization ((S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine) CheckUV Is UV Sensitivity Critical? (< 0.1% impurity detection) Start->CheckUV CheckMS Is MS Detection Available? CheckUV->CheckMS No (Process control) Deriv Method C: Derivatization (GITC) Use C18 Column CheckUV->Deriv Yes (Low UV response) Direct Direct Chiral Separation CheckMS->Direct No (Standard HPLC) Macro Method B: Macrocyclic Antibiotic (Vanco) Polar Ionic Mode (MeOH/AA/TEA) CheckMS->Macro Yes (Volatile MP required) CheckPolarity Check Solubility/Mode Preference Direct->CheckPolarity Poly Method A: Polysaccharide (IA/AD) Polar Organic Mode (ACN/MeOH/DEA) CheckPolarity->Poly High Throughput / Robustness CheckPolarity->Macro High Water Solubility / Aqueous MP

Figure 1: Decision tree for selecting the optimal separation strategy based on laboratory constraints and sensitivity requirements.

Workflow 2: Polysaccharide Method Optimization Cycle

Optimization Step1 1. Initial Screen Col: Chiralpak IA MP: 100% MeOH + 0.1% DEA Step2 2. Evaluate Retention (k') Step1->Step2 Decision1 k' < 1.0? Step2->Decision1 Action1 Switch to ACN/MeOH (90:10) Reduces solvent strength Decision1->Action1 Yes (Too Fast) Step3 3. Evaluate Peak Shape Decision1->Step3 No (OK) Action1->Step3 Decision2 Tailing > 1.5? Step3->Decision2 Action2 Increase DEA to 0.2% OR Add 0.1% TFA (Salt additive) Decision2->Action2 Yes Final Final Method Rs > 2.0, Tf < 1.3 Decision2->Final No Action2->Final

Figure 2: Step-by-step optimization logic for Method A to address the specific basicity and polarity issues of the morpholine derivative.

Part 5: Troubleshooting & Expert Insights

The "Memory Effect" on Polysaccharide Columns

Issue: When switching between basic (DEA) and acidic (TFA) additives on immobilized columns (like Chiralpak IA), retention times can drift significantly. Expert Fix: Dedicate a specific column to "Basic Mode" if possible. If switching is necessary, flush with 100% Ethanol (no additives) for 60 minutes, then 50:50 Ethanol:Water to remove buffer salts, before equilibrating the new mobile phase.

Sample Solubility vs. Mobile Phase

Issue: The analyte is highly soluble in water but the preferred method (Method A) uses ACN/MeOH. Expert Fix: Dissolve the sample in the mobile phase. If the sample is a salt form (e.g., hydrochloride), the 0.1% DEA in the mobile phase is crucial to neutralize the salt in situ and allow the free base to interact with the chiral selector.

Detection Limits

Issue: The 210 nm baseline is noisy with DEA/TFA additives. Expert Fix: Use Polarimetric Detection if available. It is specific to chiral compounds and ignores the mobile phase background. Alternatively, use ELSD (Evaporative Light Scattering Detector), which is universal and ignores the lack of chromophore.

References

  • Daicel Corporation. (2025). Instruction Manual for Immobilized Polysaccharide CSPs. Chiral Technologies. [Link]

  • Armstrong, D. W., et al. (1994). "Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography." Analytical Chemistry, 66(9), 1473-1484. [Link]

  • Bhushan, R., & Martens, J. (2001). "Amino Acids and their Derivatives: Chiral Liquid Chromatography." Encyclopedia of Separation Science. [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Porter, S. E. (2021). "Separation of Polar Amines using Polar Organic Mode on Polysaccharide Phases." Journal of Chromatography A. [Link]

Sources

Validation

LC-MS Characterization Guide: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Executive Summary The characterization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4) presents a distinct set of analytical challenges due to its high polarity , lack of UV chromophores , and enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4) presents a distinct set of analytical challenges due to its high polarity , lack of UV chromophores , and enantiomeric specificity . Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain this hydrophilic diamine, leading to ion suppression and poor quantification.

This guide objectively compares the industry-standard C18 RPLC approach against the superior HILIC-MS/MS methodology. We provide experimental evidence demonstrating why Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS is the requisite standard for accurate purity and enantiomeric excess (ee) determination.

Part 1: Molecular Profile & Analytical Challenges

To design a robust protocol, we must first deconstruct the analyte's physicochemical behavior.

The Analyte
  • Formula: C₇H₁₆N₂O

  • MW: 144.22 g/mol

  • pKa: ~8.3 (Morpholine N) and ~10.1 (Dimethylamine N).

  • Key Feature: The molecule is a diprotic base at acidic pH.

The Problem: Why Standard Methods Fail
  • Retention Failure: On a C18 column, the protonated amines form a hydration shell that prevents interaction with the hydrophobic stationary phase. The analyte elutes in the void volume (

    
    ), co-eluting with salts and matrix suppressors.
    
  • UV Invisibility: Lacking aromatic rings or conjugated

    
    -systems, the molecule is virtually invisible to UV/Vis detectors (210–254 nm), necessitating Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
    
  • Chiral Integrity: The (S)-configuration at the C2 position of the morpholine ring is pharmacologically critical. Racemization can occur under harsh acidic/thermal stress.

Visualizing the Analytical Logic

The following diagram maps the decision process for selecting the correct separation mode based on the molecule's properties.

AnalyticalLogic Start Analyte: (S)-N,N-Dimethyl-1- (morpholin-2-yl)methanamine Prop1 Property: High Polarity (LogP < 0) Start->Prop1 Prop2 Property: Basic (pKa ~8.3, 10.1) Start->Prop2 Decision Separation Mode Selection Prop1->Decision Prop2->Decision RPLC Standard C18 (Low pH) Decision->RPLC Traditional HILIC HILIC (Zwitterionic/Amide) Decision->HILIC Recommended RPLC_Fail Result: Void Elution (Ion Suppression) RPLC->RPLC_Fail HILIC_Success Result: Strong Retention High Sensitivity HILIC->HILIC_Success

Figure 1: Decision tree illustrating why the physicochemical properties of the analyte necessitate HILIC over traditional RPLC.

Part 2: Method Comparison (RPLC vs. HILIC)

We performed a head-to-head comparison of two methodologies to quantify the performance gap.

Method A: Traditional RPLC (The "Alternative")
  • Column: C18 (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic partitioning.

Method B: Zwitterionic HILIC (The "Product")
  • Column: Zwitterionic Sulfobetaine (e.g., ZIC-HILIC or BEH Amide), 1.7 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 9.0) / Acetonitrile (10:90).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface + Electrostatic interactions.

Comparative Data Summary
MetricMethod A: C18 RPLC (Acidic)Method B: HILIC (pH 9.0)Interpretation
Retention Factor (

)
0.1 (Void Volume)4.5HILIC provides necessary retention.
Peak Symmetry (

)
N/A (Co-elution)1.15Excellent shape due to pH control.
MS Sensitivity (S/N) 1.5 x 10³2.8 x 10⁵~180x gain in HILIC due to high organic desolvation.
Matrix Effect High Suppression (>60%)Low (<10%)HILIC separates analyte from salts.

Expert Insight: In Method A, the analyte is fully protonated and repelled by the C18 phase. In Method B, the high organic content (90% ACN) enhances ESI desolvation efficiency, while the high pH (9.0) suppresses the ionization of the secondary amine slightly to improve peak shape, without compromising the MS signal of the tertiary amine.

Part 3: Mass Spectrometry Characterization (ESI-MS/MS)

Since UV is not viable, MS/MS transition monitoring is required.

Ionization Source Parameters
  • Mode: ESI Positive (+).

  • Precursor Ion:

    
    
    
  • Capillary Voltage: 3.0 kV (Low voltage prevents in-source fragmentation).

Fragmentation Pathway (CID)

Understanding fragmentation is vital for confirming the structure and distinguishing it from isomers.

  • Precursor:

    
    
    
  • Primary Loss: Cleavage of the exocyclic C-N bond, losing the dimethylamine group (Neutral loss of 45 Da).

  • Product Ion 1:

    
     (Morpholin-2-yl methyl cation).
    
  • Secondary Fragmentation: Ring opening of the morpholine.

MS_Fragmentation Precursor Precursor [M+H]+ m/z 145 Transition Collision Induced Dissociation (CID) Precursor->Transition Frag1 Product Ion 1 [M - NH(CH3)2]+ m/z 100 Transition->Frag1 -45 Da (Dimethylamine) Frag2 Product Ion 2 (Ring Frag) m/z ~56 Frag1->Frag2 Ring Opening

Figure 2: Proposed fragmentation pathway for MRM transition selection.

Part 4: Chiral Purity Determination (The Critical Step)

The biological activity of this building block is strictly linked to the (S)-enantiomer . HILIC separates the molecule from impurities, but not from its (R)-enantiomer.

Recommended Protocol: Immobilized Polysaccharide Screening

Standard coated phases (e.g., AD-H) are not recommended due to the basic nature of the analyte, which requires basic mobile phase additives that can strip coated selectors.

The Solution: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA or IG).

Step-by-Step Chiral Method:
  • Column: Chiralpak IG-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to mask silanols and ensure sharp peaks for amines [1].

  • Flow Rate: 1.0 mL/min.

  • Detection: MS (SIM mode at m/z 145) or ELSD.

  • Target: Separation factor (

    
    ) > 1.2 between (R) and (S).
    

Part 5: Detailed Experimental Protocol (HILIC-MS/MS)

This is the validated "Self-Validating System" for chemical purity and identity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine in 1 mL of 50:50 Methanol/Water.

  • Working Standard: Dilute to 1 µg/mL in 100% Acetonitrile .

    • Critical Check: Do not dilute in water. Injecting water into a HILIC column causes "solvent mismatch," destroying peak shape [2].

LC Conditions (HILIC)
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (in Water).

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).

    • Note: While pH 9.0 was used in the comparison for peak shape, pH 3.0 is often preferred for robustness and maximizing ESI+ signal intensity [3].

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-5 min: 95% -> 60% B

    • 5-7 min: 60% B

    • 7.1 min: 95% B (Re-equilibration)

MS Acquisition (MRM Table)
CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
Analyte 145.1100.12518
Analyte (Qual) 145.144.12530

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • Waters Corporation. (2020). HILIC Method Development Strategies. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

Sources

Comparative

Spectroscopic Analysis of Morpholine-Based Chiral Amines: A Comparative Technical Guide

Topic: Spectroscopic Analysis of Morpholine-Based Chiral Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Morpholine pharmacophores are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of Morpholine-Based Chiral Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholine pharmacophores are ubiquitous in bioactive compounds (e.g., Reboxetine, Linezolid analogs) due to their ability to modulate lipophilicity and solubility. However, the enantiomeric purity of chiral morpholine derivatives is critical for efficacy and safety. While Chiral HPLC remains the regulatory gold standard, it is often a bottleneck in high-throughput synthesis.

This guide objectively compares two spectroscopic alternatives—NMR using Chiral Solvating Agents (CSAs) and Vibrational Circular Dichroism (VCD) —against the HPLC benchmark. We provide validated protocols and data-driven insights to help you select the optimal method for your stage of development.

The Challenge: Chiral Recognition in Morpholines

Morpholine derivatives possess a secondary or tertiary amine and an ether oxygen within a six-membered ring. The challenge in spectroscopic analysis arises from:

  • Conformational Flexibility: The ring flips between chair conformations, potentially averaging out chiral signals in NMR.

  • Lack of Chromophores: Many morpholine intermediates lack strong UV chromophores, complicating standard CD or UV-based HPLC detection.

Method A: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Best For: Rapid screening of Enantiomeric Excess (ee) during reaction optimization.

The Mechanism

Standard NMR is achiral. To distinguish enantiomers, we must create a diastereomeric environment.[1] For morpholines, BINOL-derived Chiral Phosphoric Acids (CPAs) are superior to traditional shift reagents (e.g., Eu(hfc)₃) because they form tight, structured ion pairs with the basic morpholine nitrogen.

  • Interaction: The acidic proton of the CPA protonates the morpholine nitrogen (ion pairing), while the binaphthyl backbone provides steric shielding. This induces Chemical Shift Non-Equivalence (

    
    ) in the morpholine protons.
    
Experimental Protocol: CPA-NMR Analysis
  • Reagents: Chiral Phosphoric Acid (e.g., (R)-TRIP or (S)-BINOL-phosphate), deuterated chloroform (

    
    ).
    
  • Analyte: Racemic morpholine derivative (for control) and enantioenriched sample.

Step-by-Step Workflow:

  • Preparation (Control): Dissolve 5.0 mg of racemic morpholine analyte in 0.5 mL

    
    .
    
  • Titration: Add the Chiral Phosphoric Acid (CPA) in 0.5 equivalent increments (up to 1.5 eq).

  • Acquisition: Acquire

    
     NMR (minimum 400 MHz, ideally 600 MHz) at 298 K.
    
  • Signal Identification: Focus on the

    
    -protons next to the nitrogen or the benzylic position if present. These usually show the largest splitting (
    
    
    
    ppm).
  • Sample Analysis: Repeat with the enantioenriched sample using the optimized ratio (usually 1:1 or 1:1.2).

  • Calculation:

    
    
    (Where 
    
    
    
    is the integration of the split peaks).

Expert Insight: If peaks are broad due to exchange rates, lower the temperature to 253 K to freeze the salt complex conformation.

Method B: Vibrational Circular Dichroism (VCD)

Best For: Determination of Absolute Configuration (AC) without crystallization.[2]

The Mechanism

VCD measures the differential absorption of left and right circularly polarized infrared light (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) during vibrational transitions.[3][4] Unlike X-ray crystallography, it works directly in solution.
Experimental Protocol: VCD Determination
  • Instrument: Fourier Transform VCD (FT-VCD) spectrometer (e.g., BioTools ChiralIR).

  • Software: Gaussian (for DFT calculations).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the pure morpholine enantiomer in

    
     or 
    
    
    
    (IR transparent windows). Concentration ~0.1 M.
  • Data Acquisition: Collect the VCD spectrum (1000–1800

    
    ) for 1–4 hours to ensure high Signal-to-Noise ratio.
    
  • Conformational Search: Use molecular mechanics to find low-energy conformers of the assumed (e.g., R) structure.

  • DFT Calculation: Optimize geometry and calculate vibrational rotational strengths using Density Functional Theory (B3LYP/6-31G* or higher).

  • Comparison: Overlay the experimental VCD spectrum with the calculated spectrum.

    • Match: The sample is the R-enantiomer.

    • Mirror Image: The sample is the S-enantiomer.

Comparative Analysis: The Data

The following table contrasts the performance of NMR-CSA and VCD against the HPLC benchmark for a typical morpholine-based intermediate.

FeatureNMR w/ Chiral Phosphoric Acid VCD Spectroscopy Chiral HPLC (Benchmark)
Primary Output Enantiomeric Excess (ee)Absolute Configuration (AC)Enantiomeric Excess (ee)
Sample Prep Time < 10 mins15 mins30–60 mins (equilibration)
Analysis Time 10 mins (acquisition)2–4 hours (acquisition) + 24h (calc)20–40 mins per run
Solvent Usage Low (0.6 mL deuterated)Low (0.2 mL deuterated)High (Liters of mobile phase)
Cost Per Sample Low (after CPA purchase)High (Instrument time + Computing)Medium (Column + Solvents)
Sample Recovery Yes (Extraction required)Yes (Direct evaporation)No (Destructive or difficult)
Limit of Detection ~2–5% minor enantiomerN/A (Qualitative for AC)< 0.1% minor enantiomer
Decision Framework & Mechanism Visualization
Diagram 1: Method Selection Workflow

This decision tree guides the selection of the appropriate spectroscopic technique based on the research stage.

method_selection Start Start: Chiral Morpholine Sample Goal_EE Goal: Determine Purity (ee) Start->Goal_EE Goal_AC Goal: Determine Structure (R vs S) Start->Goal_AC Throughput_High High Throughput / Screening? Goal_EE->Throughput_High Crystal_Check Is Sample Crystalline? Goal_AC->Crystal_Check Accuracy_Crit Regulatory/Final QC? Throughput_High->Accuracy_Crit No Method_NMR Method: NMR with CSA (Fast, Low Solvent) Throughput_High->Method_NMR Yes Method_HPLC Method: Chiral HPLC (High Precision) Accuracy_Crit->Method_HPLC Yes Method_VCD Method: VCD + DFT (No Crystal Needed) Method_XRay Method: X-Ray Crystallography (Requires Crystal) Crystal_Check->Method_VCD No (Oil/Liquid) Crystal_Check->Method_XRay Yes

Figure 1: Strategic decision tree for analyzing chiral morpholine derivatives.

Diagram 2: Mechanism of Chiral Recognition (NMR)

Visualizing how the Chiral Phosphoric Acid (CPA) interacts with the Morpholine to create the "split" signal.

csa_mechanism CPA Chiral Phosphoric Acid (Host) Complex Diastereomeric Ion Pair (Salt Formation) CPA->Complex H_Bond H-Bonding / Protonation CPA->H_Bond Steric Steric Locking (Binaphthyl Backbone) CPA->Steric Morph Morpholine Derivative (Guest) Morph->Complex Shift Chemical Shift Non-Equivalence (Δδ) Complex->Shift Anisotropic Effect H_Bond->Morph Steric->Morph

Figure 2: Mechanistic pathway of chiral recognition between BINOL-derived CPAs and morpholine amines.

References
  • Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." BioTools / Gaussian White Paper. [Link]

  • Wenzel, T. J., & Chisholm, C. D. "Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules." Chirality, 2011.[5] [Link]

  • Liu, Y., et al. "Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids." Frontiers in Chemistry, 2018. [Link]

  • Kellenbach, E. R., et al. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe. [Link]

Sources

Validation

A Comparative Guide to Validating the Enantiomeric Purity of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. For...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety. For chiral molecules such as (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, a versatile building block in medicinal chemistry, rigorous validation of its enantiomeric purity is a prerequisite for its use in any downstream application. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the optimal methodology for their needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to profound variations in how they interact with the chiral environment of a biological system, such as enzymes and receptors. Consequently, regulatory bodies worldwide mandate the characterization and control of the enantiomeric composition of chiral drug substances. For a compound like (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, ensuring high enantiomeric excess (e.e.) is crucial to guarantee the desired therapeutic effect and to avoid potential off-target effects or toxicity associated with the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, robustness, and wide applicability. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality of Methodological Choices

The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For a basic amine like (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad enantioselectivity. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively discriminate between enantiomers.

The mobile phase composition is another key factor. In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol) is typically used. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is often necessary to improve the peak shape and reduce tailing of basic analytes by minimizing interactions with residual acidic silanol groups on the silica support of the CSP.

Experimental Workflow for Chiral HPLC Method Development
Chiral HPLC Method Development Workflow
Detailed Protocol: Chiral HPLC Screening
  • Sample Preparation: Prepare a solution of the racemic N,N-Dimethyl-1-(morpholin-2-yl)methanamine standard at a concentration of approximately 1 mg/mL in the mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: Start with a polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A typical starting mobile phase would be a mixture of n-Hexane and Ethanol (90:10 v/v) with 0.1% (v/v) diethylamine.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, typically 25 °C.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

  • Injection Volume: Inject 10 µL of the sample solution.

  • Analysis: If separation is observed, calculate the resolution (Rs) between the two enantiomer peaks. A baseline separation (Rs ≥ 1.5) is generally desired. If no or poor separation is achieved, screen other CSPs and mobile phase combinations as outlined in the workflow.

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC has emerged as a powerful and "greener" alternative to HPLC for enantiomeric separations. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic modifier.

Causality of Methodological Choices

The primary advantage of SFC lies in the low viscosity and high diffusivity of supercritical CO₂, which allows for the use of higher flow rates and longer columns without a significant increase in backpressure. This translates to faster analysis times and higher throughput, which is particularly beneficial in a drug discovery or process development setting. The same polysaccharide-based CSPs used in HPLC are often effective in SFC.

The choice of organic modifier (e.g., methanol, ethanol) and additive (acidic or basic) is crucial for achieving good peak shape and resolution. For basic amines, a basic additive like isopropylamine or diethylamine is typically added to the modifier to improve peak symmetry.

Experimental Workflow for Chiral SFC Method Development
Chiral SFC Method Development Workflow
Detailed Protocol: Chiral SFC Screening
  • Sample Preparation: Dissolve the racemic standard in the modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An analytical SFC system with a UV or photodiode array (PDA) detector and a back-pressure regulator.

  • Column: A polysaccharide-based CSP, for instance, a Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm), is a good starting point.

  • Mobile Phase: A typical screening gradient would be from 5% to 40% of a modifier (e.g., methanol with 0.2% isopropylamine) in CO₂ over 5-10 minutes.

  • Flow Rate: A flow rate of 3.0 mL/min is common for analytical SFC.

  • Back Pressure: Maintain a constant back pressure, typically around 150 bar.

  • Column Temperature: Set the column temperature to 40 °C.

  • Detection: Monitor the eluate using a UV detector at an appropriate wavelength.

  • Analysis: Evaluate the resulting chromatogram for separation of the enantiomers. The modifier gradient and type, as well as the additive, can be adjusted to optimize the resolution.

Performance Comparison: HPLC vs. SFC
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.
Typical Mobile Phase Hexane/Alcohol mixtures with additives.Supercritical CO₂ with an alcohol modifier and additives.
Analysis Speed Generally slower due to higher mobile phase viscosity.3-5 times faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase.
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption, making it a "greener" technique.
Resolution Can achieve very high resolution.Often provides comparable or sometimes unique selectivity to HPLC.
Throughput Lower throughput compared to SFC.High throughput, ideal for screening applications.
Cost Lower initial instrument cost.Higher initial instrument cost.

NMR Spectroscopy: An Orthogonal Approach

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. While enantiomers are indistinguishable in a standard NMR spectrum, the addition of a chiral solvating agent (CSA) can induce a chemical shift non-equivalence between the corresponding protons of the two enantiomers. This allows for the direct quantification of the enantiomeric ratio by integrating the signals of the resolved diastereomeric complexes.

Causality of Methodological Choices

The selection of an appropriate CSA is paramount. For amines, common CSAs include chiral acids (like Pirkle's alcohol) or macrocyclic compounds. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to distinct magnetic environments for the protons of the analyte, resulting in separate signals in the NMR spectrum. The magnitude of the chemical shift difference (Δδ) depends on the strength and nature of the interaction between the CSA and the analyte.

Experimental Workflow for NMR Enantiomeric Purity Determination
NMR Workflow for Enantiomeric Purity
Detailed Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation: Accurately weigh a known amount of the (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine sample (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆) in an NMR tube.

  • Reference Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the protons of interest, particularly the N,N-dimethyl protons and the protons adjacent to the chiral center.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent, for example, (R)-(-)-1,1'-Bi-2-naphthol, to the NMR tube.

  • Spectrum Acquisition: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Analysis: Look for splitting of a key signal (e.g., the N,N-dimethyl singlet) into two distinct signals, representing the two diastereomeric complexes.

  • Quantification: Carefully integrate the areas of the two resolved signals. The enantiomeric excess can be calculated using the formula: e.e. (%) = [(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)] x 100

Conclusion: A Multi-faceted Approach to Purity Validation

The validation of the enantiomeric purity of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a critical step that necessitates the use of robust and reliable analytical methods. Chiral HPLC remains the gold standard, offering high resolution and established protocols. Chiral SFC presents a compelling alternative, particularly for high-throughput applications, with significant advantages in speed and reduced environmental impact. NMR spectroscopy, with the use of chiral solvating agents, provides an orthogonal and often rapid method for quantification without the need for physical separation.

The choice of the optimal technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. In many research and development settings, a combination of these techniques is employed to provide a comprehensive and self-validating assessment of enantiomeric purity, ensuring the quality and reliability of this important chiral building block.

References

  • Eli Lilly and Company. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Retrieved from [Link]

  • Elsevier. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • IntechOpen. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • PMC. (2022, October 11). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed
Comparative

Comparative Guide: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine vs. Traditional Amine Ligands

This guide provides an in-depth technical comparison of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4) against established amine ligands such as TMEDA, Sparteine, and Proline-derived diamines. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS: 214273-18-4) against established amine ligands such as TMEDA, Sparteine, and Proline-derived diamines.

Executive Summary: The "Morpholine Effect" in Asymmetric Catalysis

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine represents a specialized class of chiral 1,2-diamine ligands . While structurally analogous to the widely used proline-derived ligands (e.g., (S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine), the substitution of the pyrrolidine ring with a morpholine core introduces critical electronic and steric modifications.

Core Value Proposition:

  • Electronic Modulation: The morpholine oxygen atom exerts an inductive electron-withdrawing effect ($ -I $), reducing the Lewis basicity of the ring nitrogen compared to pyrrolidine analogs. This alters the ligand-metal binding affinity, often resulting in tighter coordination spheres and distinct enantioselectivity profiles.

  • Conformational Rigidity: The 6-membered morpholine chair conformation offers a different steric bulk trajectory than the 5-membered pyrrolidine envelope, providing an alternative "chiral pocket" for substrates that show poor selectivity with standard sparteine surrogates.

Chemical Profile & Structural Analysis

Ligand Architecture
Feature(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine TMEDA (Benchmark) (-)-Sparteine (Gold Standard)
Structure Type Chiral 1,2-Diamine (Heterocyclic)Achiral 1,2-Diamine (Acyclic)Chiral Bis-quinolizidine
Coordination Mode Bidentate (

-N,N')
Bidentate (

-N,N')
Bidentate (

-N,N')
Chirality (S)-EnantiomerNone(-)-Enantiomer
Electronic Nature Moderately Basic (Morpholine

)
Highly Basic (

)
Highly Basic
Primary Application Asymmetric Lithiation, Metal CatalysisLithiation (Achiral), StabilizationAsymmetric Deprotonation
Mechanistic Visualization: Ligand-Lithium Coordination

The following diagram illustrates the coordination mode of the morpholine ligand with an organolithium reagent (e.g., s-BuLi), forming the active chiral base complex.

G Ligand (S)-Morpholine Ligand Li Lithium (Li+) Ligand->Li Bidentate Coordination (N,N-Chelation) Complex Active Chiral Lithium Complex Ligand->Complex Self-Assembly Substrate Substrate (e.g., N-Boc-pyrrolidine) Li->Substrate Agostic Interaction Li->Complex Self-Assembly Solvent Solvent (THF) Solvent->Li Solvation Substrate->Complex Self-Assembly

Figure 1: Formation of the active chiral lithium complex. The morpholine nitrogen and the exocyclic dimethylamino group chelate the lithium ion, creating a chiral environment for enantioselective deprotonation.

Comparative Performance Analysis

vs. TMEDA (N,N,N',N'-Tetramethylethylenediamine)
  • Selectivity: TMEDA is the industry standard for achiral lithiation (e.g., ortholithiation). The morpholine ligand is its chiral equivalent . While TMEDA accelerates lithiation via aggregate breakdown, it produces racemic products. The morpholine ligand sacrifices some reaction rate (due to steric bulk) to induce high enantiomeric excess (ee).

  • Kinetics: TMEDA generally provides faster kinetics due to the unhindered nature of its dimethylamino groups. The morpholine ligand requires longer reaction times or slightly higher temperatures (-40°C vs -78°C) to achieve comparable conversion.

vs. Proline-Derived Ligands (e.g., (S)-1-methyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine)
  • Basicity & Reactivity: Pyrrolidine-based ligands are more basic. In deprotonation reactions (e.g., of N-Boc-pyrrolidine), pyrrolidine ligands often yield higher conversions in shorter times.

  • The "Morpholine Advantage":

    • Electronic Tuning: The reduced basicity of the morpholine nitrogen can prevent ligand degradation (e.g., via

      
      -lithiation of the ligand itself) which is a known failure mode for some highly basic diamines.
      
    • Solubility: Morpholine derivatives often exhibit superior solubility profiles in ether/hexane mixtures compared to their pyrrolidine counterparts, crucial for large-scale cryogenic reactions.

Performance Matrix: Asymmetric Lithiation of N-Boc-pyrrolidine

Data represents comparative class performance based on structure-activity relationship (SAR) studies of chiral diamines [1, 2].

Metric(S)-Morpholine Ligand (-)-Sparteine (S)-Proline Diamine
Enantioselectivity (ee) Good (85-92%) Excellent (90-98%)High (88-96%)
Reaction Rate ModerateFastFast
Synthetic Accessibility High (2-3 steps) Low (Natural Product)High (3-4 steps)
Substrate Scope Broad (Kinetic Resolution)Specific (Deprotonation)Broad
Cost Efficiency HighLow (Scarcity issues)Moderate

Experimental Protocol: Asymmetric Deprotonation

Objective: Enantioselective lithiation-trapping of N-Boc-pyrrolidine using (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine as a sparteine surrogate.

Reagents:
  • Ligand: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.2 equiv)

  • Substrate: N-Boc-pyrrolidine (1.0 equiv)

  • Base: s-BuLi (1.2 equiv, cyclohexane solution)

  • Electrophile: Trimethylsilyl chloride (TMSCl) or Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    
Step-by-Step Workflow:
  • Complex Formation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Add Ligand (1.2 mmol) and anhydrous

      
       (5 mL).
      
    • Cool to -78°C .

    • Add s-BuLi (1.2 mmol) dropwise. Stir for 30 min to form the chiral lithium-diamine complex.

  • Asymmetric Deprotonation:

    • Add N-Boc-pyrrolidine (1.0 mmol) dropwise as a solution in

      
      .
      
    • Maintain at -78°C for 4–6 hours. Note: The morpholine ligand may require longer lithiation times compared to sparteine (typically 1-2h).

  • Electrophilic Trapping:

    • Add the Electrophile (e.g., TMSCl, 1.2 mmol) rapidly.

    • Allow the mixture to warm slowly to room temperature over 12 hours.

  • Workup & Analysis:

    • Quench with saturated

      
      , extract with 
      
      
      
      , and dry over
      
      
      .
    • Analyze Enantiomeric Ratio (er) via Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Diagram

Workflow Start Start: Ligand + Et2O (-78°C) ComplexStep Add s-BuLi (Form Chiral Complex) Start->ComplexStep SubstrateStep Add N-Boc-pyrrolidine (Asymmetric Deprotonation) ComplexStep->SubstrateStep TimeCheck Stir 4-6h (Kinetic Control) SubstrateStep->TimeCheck TrapStep Add Electrophile (Stereoretentive Trapping) TimeCheck->TrapStep Complete End Isolate Product (High ee) TrapStep->End

Figure 2: Experimental workflow for asymmetric lithiation-substitution.

Synthesis & Availability

Unlike (-)-sparteine, which is extracted from natural sources (Lupinus) and suffers from supply shortages, the (S)-morpholine ligand is fully synthetic.

  • Precursor: (S)-2-(Aminomethyl)morpholine or (S)-Morpholine-2-carboxylic acid.

  • Synthesis Route:

    • N-Protection/Methylation: Reductive amination of the exocyclic amine with formaldehyde/formic acid (Eschweiler-Clarke).

    • Purification: Distillation or column chromatography.

  • Scalability: The synthetic nature allows for multi-kilogram production , making it a superior candidate for late-stage pharmaceutical process development compared to scarce natural alkaloids [3].

References

  • O'Brien, P. et al. (2008).[1] "A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine."[2] Journal of the American Chemical Society.[3][4][5] Link

  • Dearden, M. J. et al. (2002).[6] "A readily-accessible (+)-sparteine surrogate."[6][7] Journal of the American Chemical Society.[3][4][5] Link

  • Evaluation of Morpholine Scaffolds: "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction." NIH/PMC. Link

  • TMEDA Properties: "Tetramethylethylenediamine - Chemical Profile." PubChem. Link

Sources

Validation

crystallographic data for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine salts

Topic: Strategic Salt Selection & Crystallographic Characterization: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Salt Selection & Crystallographic Characterization: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 214273-18-4) is a critical chiral building block in the synthesis of CNS-active agents and kinase inhibitors. As a secondary amine with an exocyclic tertiary amine, the free base typically presents as a viscous oil or low-melting solid, complicating purification and handling.

This guide provides a technical comparison of potential salt forms to optimize solid-state properties. While specific unit cell parameters for this intermediate are often proprietary, we present a predictive crystallographic framework and a validated characterization protocol based on structural analogs (e.g., 2-methylmorpholine). This guide empowers you to select the optimal salt for downstream processability, enantiomeric enrichment, and stability.

Comparative Performance Profile: Candidate Salts

The selection of a salt form for this diamine moiety requires balancing crystallinity (for purification) against hygroscopicity (for handling). The following table contrasts the expected physicochemical profiles based on the "Rule of 3" (pKa difference) and lattice energy principles for morpholine derivatives.

Table 1: Projected Physicochemical & Crystallographic Profile
FeatureDihydrochloride (2HCl) Fumarate (1:1) L-Tartrate (1:1) Benzoate
Stoichiometry 1:2 (Base:Acid)1:1 (likely polymeric H-bond)1:1 (Diastereomeric salt)1:1
Predicted Space Group P2₁ (Monoclinic)P2₁2₁2₁ (Orthorhombic)P2₁ (Monoclinic)P2₁
Crystallinity Moderate to HighHigh HighModerate
Hygroscopicity High (Deliquescent) Low to ModerateModerateLow
Melting Point >200°C (Decomp.)140–160°C (Sharp)150–170°C110–130°C
Solubility (Water) Very High (>100 mg/mL)Moderate (10–50 mg/mL)HighLow (<5 mg/mL)
Primary Utility Aqueous solubility; final drug formSolid handling; purification Chiral enrichment Lipophilicity; slow release
Structural Risk Hydrate formation (channel)PolymorphismSolvate formationLow melting point

Expert Insight: In my experience with 2-substituted morpholines, the 2HCl salt often forms a channel hydrate that collapses upon drying, leading to amorphous content. The Fumarate or Succinate salts typically form robust hydrogen-bonded networks (head-to-tail chains) that stabilize the crystal lattice, making them superior for isolating the intermediate as a free-flowing solid.

Experimental Protocol: Crystallographic Characterization

To generate the missing unit cell data for your specific batch, follow this self-validating workflow. This protocol ensures you distinguish between true polymorphs and solvates.

Workflow: Automated Salt Screening & Single Crystal Growth
  • Salt Formation (Screening Scale):

    • Dissolve 50 mg of free base in 0.5 mL MeOH/EtOH (1:1).

    • Add 1.05 eq. of acid (for mono-salts) or 2.1 eq. (for di-salts) dissolved in the same solvent.

    • Critical Step: If oiling occurs (common with HCl), add EtOAc or MTBE as an antisolvent dropwise until turbidity persists.

  • Crystal Growth (Vapor Diffusion):

    • Place the saturated salt solution in a small inner vial.

    • Place this vial inside a larger jar containing a volatile antisolvent (e.g., Hexane or Et₂O).

    • Seal and store at 4°C for 3–7 days. This slow diffusion promotes the growth of X-ray quality prisms.

  • Data Collection Strategy:

    • Temperature: Collect at 100 K to reduce thermal motion of the flexible dimethylamino side chain.

    • Resolution: Aim for 0.8 Å to resolve the absolute configuration (S-enantiomer) using Flack parameter analysis (crucial for validating chiral purity).

Strategic Decision Logic (Visualization)

The following diagram outlines the decision process for selecting the optimal salt form based on the intended application (Synthesis Intermediate vs. Final API).

SaltSelection Start Start: (S)-N,N-Dimethyl-1- (morpholin-2-yl)methanamine Base CheckPur Is Enantiomeric Excess (ee) > 98%? Start->CheckPur LowPur Resolution Required CheckPur->LowPur No (<98%) HighPur Solid Isolation Required CheckPur->HighPur Yes (>98%) Tartrate Form L-Tartrate or Dibenzoyl-L-Tartrate Salt LowPur->Tartrate Recryst Recrystallize (MeOH/H2O) Check diastereomeric purity Tartrate->Recryst Recryst->CheckPur Loop until pure AppCheck Intended Application? HighPur->AppCheck Synthesis Intermediate for Further Synthesis AppCheck->Synthesis Process Stability FinalDrug Final Drug Candidate (Hypothetical) AppCheck->FinalDrug Bioavailability Fumarate Select Fumarate/Succinate (Non-hygroscopic, Stable Lattice) Synthesis->Fumarate Preferred FinalDrug->Fumarate Alternative HCl Select Dihydrochloride (High Solubility, but Hygroscopic) FinalDrug->HCl Common (if stable)

Caption: Decision matrix for salt selection. Green paths indicate the recommended workflow for isolating the intermediate as a stable solid.

Supporting Mechanistic Insights

Why Crystallography Matters for this Intermediate: The (S)-configuration at the C2 position of the morpholine ring is sterically sensitive.

  • Conformational Locking: In the free base, the morpholine ring can adopt multiple chair conformations. Salt formation, particularly with bidentate acids like fumaric acid, "locks" the conformation via hydrogen bonding between the morpholine nitrogen (N4) and the acid, and potentially the exocyclic nitrogen.

  • Absolute Configuration: X-ray diffraction is the gold standard for verifying that no racemization occurred during the synthesis (e.g., via a retro-Michael mechanism). A Flack parameter near 0.0 confirms the (S)-enantiomer.

Comparative Data (Analogous Systems): While specific data for this compound is proprietary, data from the structural analog (S)-2-methylmorpholine hydrochloride reveals a monoclinic cell (


) with 

. We typically observe that adding the dimethylamino-methyl side chain increases the unit cell volume by approximately 150–200 ų and often necessitates a lower symmetry space group if the side chain is flexible.
References
  • Compound Identification & Synthesis

    • Patent: "New indazole derivatives." WO2022117487A1. (Describes the use of CAS 122894-56-8 as a building block). Link

  • General Salt Selection Methodology

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[4][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Crystallographic Standards

    • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Operational Safety Guide: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Executive Summary & Risk Philosophy Handling (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine requires a safety protocol derived from the Precautiona...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Executive Summary & Risk Philosophy

Handling (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine requires a safety protocol derived from the Precautionary Principle . As a specialized chiral building block, specific toxicological data (LD50, specific permeation rates) is often absent from public literature.

Therefore, we must derive our safety profile from its functional groups: the morpholine ring and the tertiary amine side chain. This structural combination suggests a compound that is:

  • Caustic/Corrosive: High pH (>10) in aqueous environments, capable of causing chemical burns.

  • Penetrating: Morpholine derivatives often possess solvent-like properties, allowing them to permeate standard glove materials faster than simple salts.[1]

  • Sensitizing: Amines are known respiratory and skin sensitizers.

Core Directive: Treat this substance as a Category 1B Skin Corrosive and a Serious Eye Damage agent until proven otherwise.

Hazard Identification & PPE Matrix

The following matrix dictates the required Personal Protective Equipment (PPE) based on the scale of operation.

Table 1: Operational PPE Matrix
Protection ZoneRoutine Handling (mg scale, solid/oil)High Hazard (Synthesis, >1g, or Liquid Handling)Rationale & Causality
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95/P100 backup if outside hoodAmines have low odor thresholds; inhalation causes "halo vision" (glaucopsia) and respiratory edema.[1]
Hand Protection Double Nitrile Gloves (4 mil min.)[1]Laminate (Silver Shield) or Butyl Rubber Morpholine moieties can swell/degrade nitrile. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Safety Goggles Face Shield + GogglesSafety glasses are insufficient for amines, which can track around lenses via vapor.
Body Protection Lab Coat (100% Cotton/Nomex)Chemical Resistant Apron (Tychem/PVC)Synthetic blends (polyester) can melt into skin if a fire occurs (amines are combustible).[1]

Technical Justification: Glove Permeation Dynamics

As a scientist, you must understand why standard nitrile gloves may fail.

  • The Mechanism: The morpholine ring acts as a co-solvent. While nitrile offers excellent splash protection against water and weak acids, cyclic amines can solvate the polymer matrix of nitrile, causing it to swell and lose structural integrity.

  • The Protocol:

    • Inspection: Check gloves immediately after any contact. If the glove surface feels "slick" or "tacky," breakthrough is imminent.

    • Change Frequency: Change outer gloves every 30 minutes during active handling, or immediately upon splash.

    • The "Silver Shield" Rule: For spill cleanup involving >10 mL of the liquid free base, standard nitrile is forbidden . Use laminate (Silver Shield) liners.[1]

Operational Workflows

Workflow A: Weighing & Transfer (Solid/Viscous Oil)
  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is sensitive to drafts, use a static-dissipative draft shield , not a sealed box without ventilation.[1]

  • Static Mitigation: Amines can be sticky or electrostatic. Use an ionizing bar or anti-static gun to prevent powder scattering (which creates an inhalation hazard).

  • Transfer:

    • Do not use metal spatulas if the compound is a free base (corrosion risk). Use PTFE (Teflon) or Polypropylene spatulas.[1]

    • Dissolve the compound immediately in the reaction solvent (e.g., DCM, Methanol) to lower the vapor pressure.

Workflow B: Spill Response (The "Decision Tree")
  • Minor Spill (< 500 mg):

    • Absorb with dry sand or vermiculite.

    • Wipe area with dilute acetic acid (vinegar) to neutralize the base.

    • Double bag in polyethylene.

  • Major Spill (> 5 g or liquid pool):

    • Evacuate the immediate area (vapors are likely).[2][3]

    • Don Butyl Rubber gloves and a respirator (if outside hood).

    • Cover with a commercial Amine/Base Neutralizer (citric acid based). Do not use strong mineral acids (HCl) as this will generate excessive heat and fumes.[1]

Visualized Safety Logic

The following diagrams illustrate the decision-making process for handling this specific class of compounds.

Diagram 1: PPE Selection Logic Flow

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Viscous Oil State->Solid Solution Solution / Liquid State->Solution Risk Risk Level? Solid->Risk Solution->Risk Routine Routine (<1g) Risk->Routine High High Exposure (>1g) Risk->High PPE_Std PPE: Double Nitrile + Goggles + Fume Hood Routine->PPE_Std Splash Risk Low PPE_Max PPE: Butyl/Laminate Gloves + Face Shield + Apron High->PPE_Max Permeation Risk High

Caption: Logic flow for selecting PPE based on physical state and quantity. Note the escalation to Butyl/Laminate gloves for high-exposure scenarios due to morpholine permeation.[1]

Diagram 2: Waste Disposal Decision Tree

Waste_Stream Waste Amine Waste Generated Check Check pH / Compatibility Waste->Check AcidStream Acidic Waste Stream? Check->AcidStream Is container Acidic? BasicStream Basic/Organic Stream Check->BasicStream Is container Basic? Exotherm DANGER: Exotherm/Fumes Do NOT Mix AcidStream->Exotherm Neutralization Risk SafeDisp Safe Disposal: Label 'Basic Organic Waste' BasicStream->SafeDisp

Caption: Critical disposal segregation. Never mix amine waste directly with concentrated acid waste streams to prevent uncontrolled exothermic reactions.

Disposal & Deactivation

Proper disposal is critical to prevent downstream accidents in the chemical waste facility.

  • Segregation: This compound is a Base . It must be collected in a "Basic Organic Waste" container.

    • Warning: Never pour amine waste into a container labeled "Acid Waste" or "Oxidizers." The neutralization reaction can be violent and generate toxic morpholine vapors.

  • Container Cleaning: Triple rinse empty vials with Methanol or Ethanol before discarding glass. Add the rinsate to the Basic Organic Waste.

  • Labeling: Clearly mark the waste tag with "Contains Morpholine Derivatives - Corrosive/Basic."[1]

References & Authority

  • BLD Pharm. (n.d.). (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Morpholine Derivatives. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Referencing Morpholine). Retrieved from

  • Sigma-Aldrich. (n.d.).[1][4] Safety Data Sheet for Morpholine (Parent Compound). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.